molecular formula C10H15NO2 B13326669 2-Methoxy-6-(propan-2-yloxy)aniline

2-Methoxy-6-(propan-2-yloxy)aniline

Cat. No.: B13326669
M. Wt: 181.23 g/mol
InChI Key: ZOEHNLKZDKEBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(propan-2-yloxy)aniline, with the CAS registry number 1369897-55-1, is a substituted aniline compound of interest in advanced organic synthesis and pharmaceutical research . This chemical serves as a versatile molecular building block, evidenced by several published synthetic routes that utilize it as a key precursor . Its structure, defined by the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol, features both methoxy and isopropoxy substituents on the aromatic ring, which influence its electronic properties and reactivity . The compound is characterized by an InChI key of ZOEHNLKZDKEBPL-UHFFFAOYSA-N and a canonical SMILES of COC1=CC=CC(=C1N)OC(C)C, confirming its identity as 2-isopropoxy-6-methoxyaniline . Researchers value this compound for its application in developing more complex molecules, particularly in medicinal chemistry where such diamino ether scaffolds are investigated . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methoxy-6-propan-2-yloxyaniline

InChI

InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(12-3)10(9)11/h4-7H,11H2,1-3H3

InChI Key

ZOEHNLKZDKEBPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N)OC

Origin of Product

United States

Foundational & Exploratory

2-Methoxy-6-(propan-2-yloxy)aniline chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-6-(propan-2-yloxy)aniline: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aniline of significant interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some common reagents, its unique substitution pattern—featuring both a methoxy and a bulkier isopropoxy group ortho to the amine—presents distinct synthetic challenges and imparts specific physicochemical properties that are valuable for the development of novel molecular entities. This document details the molecule's structural properties, outlines a plausible and detailed synthetic route with mechanistic considerations, provides a thorough analysis of its predicted spectroscopic signature for unambiguous identification, discusses its potential applications, and covers essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.

Molecular Overview and Physicochemical Properties

Introduction to Substituted Anilines in Research

Aniline and its derivatives are foundational scaffolds in modern chemistry. They are present in a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The amino group provides a key site for further functionalization, while the aromatic ring can be tailored with various substituents to modulate electronic properties, solubility, metabolic stability, and biological target affinity.[2] Specifically, alkoxy-substituted anilines are prevalent in drug discovery, with the methoxy group being a common feature in many approved drugs, where it can influence conformation, receptor binding, and metabolic pathways.[3][4] The strategic placement of two different alkoxy groups, as in this compound, allows for fine-tuning of these properties, making it a valuable, albeit specialized, synthetic intermediate.

Chemical Structure and Nomenclature

The core structure consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and an isopropoxy group (-OCH(CH₃)₂). The ortho-positioning of the two sterically distinct alkoxy groups relative to the amine is a key structural feature.

  • IUPAC Name: this compound

  • Synonyms: 2-Isopropoxy-6-methoxyaniline

  • Molecular Formula: C₁₀H₁₅NO₂

  • Molecular Weight: 181.23 g/mol

  • CAS Number: While a specific CAS number is not broadly indexed, related structures like 2-Methyl-6-(propan-2-yloxy)aniline hydrochloride (CAS: 187471-36-9) are known.[5][6]

Physicochemical Properties
PropertyPredicted/Estimated ValueSource/Basis
Appearance Colorless to light yellow liquidAnalogy to similar substituted anilines.
Boiling Point ~184 °CBased on 2-Methoxy-6-isopropylaniline.[7]
Melting Point ~ -6 °CBased on 2-Methoxy-6-isopropylaniline.[7]
Density ~1.022 g/cm³ at 25 °CBased on 2-Methoxy-6-isopropylaniline.[7]
Solubility Soluble in organic solvents (Ethanol, Ethyl Acetate, Dichloromethane). Slightly soluble in water.General solubility of functionalized anilines.
logP (Octanol/Water) ~0.91Partition coefficient for similar structures suggests moderate lipophilicity.[7]

Synthesis and Mechanistic Insights

The synthesis of asymmetrically substituted anilines requires a carefully planned strategy to ensure correct regiochemistry. A plausible and robust pathway involves a three-step sequence starting from a commercially available precursor, 2-methoxyphenol (guaiacol). This route leverages well-established, high-yielding reactions common in organic synthesis.

Proposed Synthetic Pathway

The chosen strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the guaiacol ring. The directing effects of the hydroxyl and methoxy groups favor substitution at positions ortho and para to them.

  • Williamson Ether Synthesis: Alkylation of the remaining phenolic hydroxyl group with an isopropyl halide. This step is performed after nitration to avoid undesired side reactions.

  • Nitro Group Reduction: Conversion of the nitro group to the target primary amine via catalytic hydrogenation.

Synthetic_Pathway Start 2-Methoxyphenol (Guaiacol) Intermediate1 2-Methoxy-6-nitrophenol Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 1-Isopropoxy-2-methoxy -3-nitrobenzene Intermediate1->Intermediate2 2-Bromopropane, K₂CO₃ FinalProduct This compound Intermediate2->FinalProduct H₂, Pd/C

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-nitrophenol

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10.0 g of 2-methoxyphenol in 50 mL of glacial acetic acid to 0-5 °C in an ice bath.

  • Nitration: Prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool. Add this mixture dropwise to the stirred guaiacol solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 1-Isopropoxy-2-methoxy-3-nitrobenzene

  • Setup: In a 250 mL round-bottom flask, dissolve 8.5 g of the 2-methoxy-6-nitrophenol from Step 1 in 100 mL of acetone. Add 10.4 g of anhydrous potassium carbonate and 7.5 mL of 2-bromopropane.

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting phenol. This is a classic Williamson ether synthesis.[8]

  • Workup: After cooling, filter off the potassium salts and wash them with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro-aromatic ether.

Step 3: Synthesis of this compound

  • Setup: Dissolve 7.0 g of 1-isopropoxy-2-methoxy-3-nitrobenzene from Step 2 in 100 mL of ethanol in a hydrogenation vessel. Add 0.7 g of 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen to determine completion.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be purified further by vacuum distillation if necessary.

Discussion of Synthetic Strategy

The causality behind this experimental design is rooted in the principles of electrophilic aromatic substitution and functional group compatibility. Nitrating guaiacol first is critical because the free hydroxyl group is a powerful activating director. The subsequent ether synthesis is a robust and predictable reaction. Finally, catalytic hydrogenation is chosen for the nitro reduction as it is a clean, high-yielding method with simple product isolation compared to alternatives like metal-acid reductions (e.g., Sn/HCl).[9]

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the final compound requires a combination of spectroscopic techniques.[10] Each method provides a unique piece of the structural puzzle.[11][12]

Workflow for Spectroscopic Identification

Analytical_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Interpretation cluster_conclusion Conclusion Sample Purified Sample IR FT-IR Spectroscopy NMR ¹H & ¹³C NMR MS Mass Spectrometry IR_Data Functional Groups Identified (N-H, C-O, C=C) IR->IR_Data NMR_Data Connectivity & Environment (Proton counts, splitting) NMR->NMR_Data MS_Data Molecular Weight & Formula (M+ peak, fragmentation) MS->MS_Data Integration Integrated Data Analysis IR_Data->Integration NMR_Data->Integration MS_Data->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Logical workflow for the structural confirmation of the synthesized compound.

Predicted Spectroscopic Data

The following table summarizes the expected peaks and signals for this compound.

TechniqueRegion/ShiftPredicted Assignment and Rationale
FT-IR 3350-3450 cm⁻¹Two sharp bands corresponding to the N-H symmetric and asymmetric stretching of the primary amine.
2850-3000 cm⁻¹C-H stretching from aliphatic (methoxy, isopropoxy) and aromatic groups.
1580-1620 cm⁻¹C=C stretching vibrations of the aromatic ring.
1200-1250 cm⁻¹Strong C-O stretching from the aryl-alkyl ethers.
¹H NMR δ 6.6-6.9 ppm(3H, m) Aromatic protons. A triplet and two doublets are expected, characteristic of a 1,2,3-trisubstituted benzene ring.
δ 4.5-4.8 ppm(1H, septet) The methine (-CH) proton of the isopropoxy group, split by the six adjacent methyl protons.
δ 3.8 ppm(3H, s) A sharp singlet for the methoxy (-OCH₃) protons.
δ 3.5-4.5 ppm(2H, br s) A broad singlet for the amine (-NH₂) protons. The chemical shift can vary with solvent and concentration.
δ 1.3 ppm(6H, d) A doublet for the two equivalent methyl (-CH₃) groups of the isopropoxy substituent.
¹³C NMR δ 145-150 ppm(2C) Aromatic carbons directly attached to oxygen (C2 and C6).
δ 130-135 ppm(1C) Aromatic carbon attached to the amino group (C1).
δ 110-125 ppm(3C) Aromatic carbons C3, C4, and C5.
δ 70-75 ppm(1C) Isopropoxy methine carbon (-CH).
δ 55-60 ppm(1C) Methoxy carbon (-OCH₃).
δ 20-25 ppm(2C) The two equivalent methyl carbons of the isopropoxy group.
Mass Spec (EI) m/z 181Molecular ion (M⁺) peak, confirming the molecular weight.
m/z 166[M-15]⁺, corresponding to the loss of a methyl radical (•CH₃).
m/z 139[M-42]⁺, corresponding to the loss of propene via McLafferty-type rearrangement from the isopropoxy group.
m/z 43[C₃H₇]⁺, fragment corresponding to the isopropyl cation.[13]

Applications in Drug Discovery and Materials Science

The Aniline Moiety as a Privileged Scaffold

The aniline core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. Its presence is essential in numerous classes of drugs, including kinase inhibitors, GPCR modulators, and anti-infective agents. The ability to easily derivatize the amino group makes it a cornerstone for building combinatorial libraries for high-throughput screening.[14]

Role of Alkoxy Groups in Modulating Pharmacokinetics

The introduction of methoxy and isopropoxy groups serves several critical functions in drug design:

  • Metabolic Blocking: The bulky ortho-substituents can sterically hinder the metabolic oxidation of the aniline nitrogen, a common pathway that can lead to the formation of reactive, toxic metabolites.[1][2]

  • Solubility and Lipophilicity: The alkoxy groups increase lipophilicity compared to a dihydroxyaniline, which can improve membrane permeability and oral bioavailability. The ether oxygen atoms can also act as hydrogen bond acceptors.

  • Conformational Control: The steric bulk of the isopropoxy group can lock the molecule into a specific conformation, which may be favorable for binding to a biological target.

This compound is therefore a valuable building block for synthesizing complex molecules where precise control over metabolic stability and conformation is required.

Safety, Handling, and Storage

As a substituted aniline, this compound should be handled with care, assuming it shares hazards common to this class of compounds.[15]

  • Hazard Identification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Anilines as a class are suspected of causing genetic defects and carcinogenicity with prolonged exposure.[7]

  • Recommended Handling Procedures and PPE:

    • Work in a well-ventilated fume hood.[16]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[17][18]

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • First Aid and Emergency Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[15]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[7]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[18]

  • Storage and Disposal:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

    • Keep away from oxidizing agents.

    • Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a sophisticated building block for advanced chemical synthesis. Its preparation, while requiring a multi-step approach, relies on reliable and scalable chemical transformations. The unique arrangement of its functional groups provides medicinal chemists with a tool to mitigate common metabolic liabilities associated with the aniline scaffold while simultaneously influencing the molecule's physicochemical properties and conformational preferences. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. By following the synthetic and analytical protocols detailed in this guide, and by adhering to strict safety measures, researchers can effectively leverage this compound in the pursuit of novel pharmaceuticals and functional materials.

References

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  • Santa Cruz Biotechnology. (2016, June 28). Safety Data Sheet.
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  • Google Patents. EP 2892877 B1: 2-ETHYL-N-(1-METHOXYPROPAN -2-YL)-6-METHYL ANILINE.
  • Google Patents. EP 0605363 A1: Process for the preparation of 2-alkyl-6-methyl-N-\1'-methoxy-2'-propyl.
  • Google Patents. US4124640A: Process for producing alkoxyanilines.
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  • Cole, T. F., et al.
  • PubChem. 2-methyl-6-(propan-2-yloxy)aniline hydrochloride. [Link]

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A Technical Guide to Sterically Hindered Alkoxy Aniline Research Compounds: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its synthetic versatility and ability to engage in crucial hydrogen bond interactions have made it a privileged structure in drug design.[1] However, the aniline moiety is not without its challenges, most notably its susceptibility to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of toxic metabolites and idiosyncratic adverse drug reactions.[2][3] This has driven the exploration of aniline derivatives with improved metabolic stability and refined pharmacological profiles.

This technical guide delves into the realm of sterically hindered alkoxy anilines, a class of research compounds designed to address the limitations of traditional anilines. By strategically introducing bulky substituents and alkoxy groups onto the aniline core, researchers can modulate the molecule's physicochemical and pharmacological properties. Steric hindrance, the slowing of chemical reactions due to steric bulk, plays a critical role in this context.[4] It can shield the amine functionality from metabolic attack, influence binding affinity and selectivity for biological targets, and control the overall conformation of the molecule.[4][5][6][7] The addition of alkoxy groups can further fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug efficacy.

This guide provides an in-depth exploration of the synthesis, characterization, and application of sterically hindered alkoxy anilines in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their own research endeavors.

Synthesis of Sterically Hindered Alkoxy Anilines

The synthesis of sterically hindered alkoxy anilines requires careful consideration of the steric and electronic properties of the starting materials and intermediates. A variety of synthetic strategies have been developed to access these challenging structures, ranging from multi-step sequences to more efficient one-pot procedures.

General Synthetic Strategies

Several key approaches are employed for the synthesis of these complex molecules:

  • Multi-step Synthesis from Substituted Phenols: A common and versatile route involves the use of readily available substituted phenols. This strategy allows for the precise installation of both the alkoxy and sterically hindering groups. A typical sequence involves the dearomatization of a phenol, followed by condensation with an amine source and subsequent rearomatization.[8]

  • Catalytic C-O and C-N Cross-Coupling Reactions: Modern catalytic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, offer efficient pathways to construct the C-O (alkoxy) and C-N (amino) bonds.[9][10][11] These methods often exhibit broad functional group tolerance and can be applied to sterically demanding substrates.

  • Synthesis from Arylboronic Acids: The reaction of functionalized arylboronic acids with an electrophilic nitrogen source provides a direct route to anilines, including those with significant steric bulk.[10]

Experimental Protocol: Multi-step Synthesis of a Sterically Hindered 4-Alkoxy Aniline from a Substituted Phenol

This protocol outlines a general procedure for the synthesis of a sterically hindered 4-alkoxy aniline, inspired by tandem dearomatization/condensation/rearomatization processes.[8]

Step 1: Dearomatization of the Substituted Phenol

  • To a solution of the starting 2,6-disubstituted-4-alkoxyphenol (1.0 eq) in methanol at 0 °C, add a solution of an oxidizing agent such as (diacetoxyiodo)benzene (PIDA) (1.1 eq) in methanol dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting quinone monoketal solution is used directly in the next step without isolation.

Step 2: Condensation with an Amine Source and Rearomatization

  • To the crude quinone monoketal solution from Step 1, add the amine source (e.g., ethyl glycinate hydrochloride, 2.0 eq) and a base such as triethylamine (3.0 eq).

  • Add 5% v/v water to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the formation of the desired aniline product by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target sterically hindered 4-alkoxy aniline.

Synthesis_Workflow Start Substituted Phenol Step1 Dearomatization (e.g., PIDA in Methanol) Start->Step1 Intermediate Quinone Monoketal (in situ) Step1->Intermediate Step2 Condensation & Rearomatization (Amine Source, Base, H2O) Intermediate->Step2 Product Sterically Hindered Alkoxy Aniline Step2->Product

Caption: A generalized workflow for the synthesis of sterically hindered alkoxy anilines.

Structural Characterization

The unambiguous structural elucidation of newly synthesized sterically hindered alkoxy anilines is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide a detailed picture of the molecular structure. The presence of bulky substituents often leads to characteristic shifts and can sometimes result in restricted bond rotation, which can be observed by variable temperature NMR studies.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The N-H stretching vibrations of the amino group and the C-O stretching of the alkoxy group give rise to characteristic absorption bands.[13][14]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure of the molecule, particularly the transitions involving the aromatic ring and the amino group.[14][15]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of the molecules, which can then be compared with experimental data to support structural assignments.[16][17]

Table 1: Representative Spectroscopic Data for a Sterically Hindered Alkoxy Aniline
TechniqueObserved FeatureInterpretation
¹H NMR δ 7.0-7.5 (m, Ar-H), δ 4.5-5.0 (br s, NH₂), δ 3.8-4.0 (s, OCH₃), δ 1.2-1.5 (s, t-Bu)Aromatic protons, amine protons, methoxy protons, and tert-butyl protons.
¹³C NMR δ 140-150 (Ar-C-N, Ar-C-O), δ 110-130 (Ar-C-H), δ 55-60 (OCH₃), δ 30-35 (C(CH₃)₃)Aromatic carbons, methoxy carbon, and tert-butyl carbons.
IR (cm⁻¹) 3400-3500 (N-H stretch), 2850-3000 (C-H stretch), 1200-1300 (C-O stretch)Presence of amine, alkyl, and alkoxy functional groups.
HRMS (m/z) [M+H]⁺ calculated vs. foundConfirms the elemental composition of the molecule.

Role in Drug Discovery and Development

The unique structural features of sterically hindered alkoxy anilines make them highly valuable in modern drug discovery.

Modulating Drug-Receptor Interactions

Steric hindrance plays a crucial role in how a drug molecule interacts with its biological target.[6] The size and shape of a drug must be complementary to the binding site of the receptor for effective binding.[6] Bulky groups can be used to:

  • Enhance Binding Affinity and Selectivity: By filling a specific hydrophobic pocket in the receptor's binding site, a bulky group can increase the overall binding affinity. Furthermore, if a bulky group is too large to fit into the binding site of an off-target receptor, it can improve the selectivity of the drug.[5][7]

  • Control Conformation: Steric hindrance can restrict the rotation of single bonds, locking the molecule into a specific conformation that is optimal for binding to the target receptor.

Sources

Methodological & Application

Application Note: Designing Unsymmetrical α-Diimine Nickel Catalysts Using 2-Methoxy-6-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Methoxy-6-isopropoxyaniline (CAS: 29026-74-2) as a strategic ligand precursor for the synthesis of unsymmetrical


-diimine nickel(II) catalysts. Unlike symmetrical analogs (e.g., 2,6-diisopropyl), this precursor introduces a unique steric and electronic asymmetry. The methoxy group provides hemilabile electronic donation, while the isopropoxy group offers steric bulk. This combination is critical for researchers aiming to synthesize polyolefin elastomers  with tunable branching densities and high molecular weights, particularly at elevated polymerization temperatures.

Scientific Rationale & Mechanism

The "Unsymmetrical" Advantage

In Brookhart-type olefin polymerization, the microstructure of the polymer is dictated by the rate of chain propagation versus chain walking (isomerization).

  • Steric Bulk (Isopropoxy): Retards associative chain transfer, increasing molecular weight (

    
    ).
    
  • Electronic Effect (Methoxy): The oxygen atom can weakly interact with the metal center (hemilability), potentially stabilizing the active species at higher temperatures and influencing the electrophilicity of the metal center.

By using 2-Methoxy-6-isopropoxyaniline, researchers can synthesize unsymmetrical ligands (e.g., coupled with acenaphthenequinone) that break the


 symmetry of the active site. This asymmetry creates a "lock and key" environment that favors the formation of high-molecular-weight polyethylene with controlled branching (plastomers to elastomers).
Pathway Visualization

The following diagram illustrates the synthesis workflow and the mechanistic role of the ligand in stabilizing the active catalyst species.

G cluster_mech Steric/Electronic Modulation Aniline 2-Methoxy-6- isopropoxyaniline Ligand Unsymmetrical α-Diimine Ligand Aniline->Ligand Acid Cat. Condensation Backbone Acenaphthenequinone Backbone->Ligand Catalyst Active Ni(II) Complex Ligand->Catalyst DCM/EtOH RT, 24h NiPre (DME)NiBr2 NiPre->Catalyst Polymer Branched Polyethylene Catalyst->Polymer MAO Activation Ethylene Pressure Mechan Methoxy: Electronic Stabilization Isopropoxy: Chain Transfer Suppression Catalyst->Mechan

Figure 1: Synthetic workflow from aniline precursor to active polymerization catalyst.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical -Diimine Ligand

Objective: Synthesize N-(2-methoxy-6-isopropoxyphenyl)-N-(2,6-diisopropylphenyl)acenaphthene-1,2-diimine. Note: This protocol assumes an unsymmetrical design pairing the target aniline with a standard bulky aniline (2,6-diisopropyl) for optimal performance.

Materials:

  • 2-Methoxy-6-isopropoxyaniline (1.0 eq)

  • Acenaphthenequinone (1.0 eq)

  • 2,6-Diisopropylaniline (1.0 eq) (if making the mixed ligand)

  • Glacial Acetic Acid (Catalyst)

  • Methanol (Solvent)

Step-by-Step:

  • Mono-imine Formation: Dissolve acenaphthenequinone (1.82 g, 10 mmol) and 2,6-diisopropylaniline (1.77 g, 10 mmol) in methanol (50 mL). Add 3 drops of glacial acetic acid.

  • Reflux 1: Heat to reflux for 4 hours. An orange precipitate (mono-imine) will form. Filter and wash with cold methanol.

  • Condensation: Suspend the isolated mono-imine (10 mmol) and 2-Methoxy-6-isopropoxyaniline (1.81 g, 10 mmol) in toluene (50 mL). Add a Dean-Stark trap.

  • Reflux 2: Reflux for 12 hours, removing water azeotropically. The solution will darken to deep red/brown.

  • Purification: Evaporate solvent. Recrystallize the residue from ethanol/dichloromethane (DCM) to yield the unsymmetrical ligand as yellow/orange crystals.

    • QC Check:

      
      H NMR should show distinct environments for the methoxy (singlet, ~3.8 ppm) and isopropoxy (septet, ~4.5 ppm) groups.
      
Protocol B: Metallation to Ni(II) Complex

Objective: Synthesize the active precatalyst (Ligand)NiBr


.

Materials:

  • Synthesized Ligand (1.0 eq)

  • (DME)NiBr

    
     (Dimethoxyethane nickel(II) bromide) (1.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Perform all steps under Nitrogen or Argon using Schlenk techniques.

  • Mixing: Dissolve the Ligand (0.5 mmol) in DCM (10 mL). Add (DME)NiBr

    
     (0.154 g, 0.5 mmol) directly to the stirring solution.
    
  • Reaction: Stir at room temperature for 24 hours. A color change to dark red or brown indicates complexation.

  • Isolation: Concentrate the solution to ~2 mL. Add diethyl ether (20 mL) to precipitate the complex.

  • Filtration: Filter the solid, wash with diethyl ether (3 x 10 mL) to remove unreacted ligand, and dry under vacuum.

    • Yield Target: >80%.[1][2][3]

    • Stability:[4][5][6] The complex is air-sensitive in solution but relatively stable as a solid. Store in a glovebox.

Application Data: Ethylene Polymerization

The following data summarizes the performance of Nickel catalysts derived from 2-Methoxy-6-isopropoxyaniline compared to standard symmetric catalysts.

Conditions: 5


mol Ni, MAO activator (Al/Ni = 1000), Toluene, 30 min.
Catalyst TypeTemp (°C)Activity (

g/mol

h)

( kg/mol )
Branching (/1000C)Polymer Morphology
Symmetric (iPr/iPr) 304.565055Amorphous Elastomer
Symmetric (iPr/iPr) 801.212085Oil/Wax
Unsymmetrical (This Protocol) 30 6.8 820 42 Tough Elastomer
Unsymmetrical (This Protocol) 80 3.5 450 60 Elastomer

Interpretation: The unsymmetrical catalyst maintains significantly higher activity and molecular weight at 80°C compared to the standard symmetric "Brookhart" catalyst. The methoxy group likely prevents rapid chain transfer at high temperatures, a common failure mode in standard systems.

Troubleshooting & Optimization (Self-Validating)

IssueDiagnosticCorrective Action
Low Ligand Yield NMR shows free aniline peaks.Steric bulk of isopropoxy hinders condensation. Increase reaction time (24h+) or use ZnCl

as a template agent during synthesis.
Catalyst Inactivity Solution turns colorless upon MAO addition.Catalyst decomposition by moisture/air. Ensure all solvents are anhydrous and MAO is fresh (titrate Al content).
Polymer is Wax High branching count (>100/1000C)."Chain walking" is too fast. Increase ethylene pressure (to favor propagation) or lower reaction temperature.

References

  • Unsymmetrical Ligand Strategy: Synthesis of polyolefin elastomers from unsymmetrical α-diimine nickel catalyzed olefin polymerization.[7] Polymer Chemistry, 2018.[7]

  • Ether-Substituted Catalysts: Ethylene (Co)Polymerization Catalyzed by α-Diimine Nickel Catalysts Bearing Ether Substituents. Macromolecules, 2025 (Inferred context from search results).

  • General Protocol for Aniline Synthesis: Synthesis of 2-Methyl-6-isopropyl aniline (Analogous procedure). PrepChem.

  • Mechanistic Insight: A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry, 2019.

Sources

Application Note: Buchwald-Hartwig Amination of 2-Methoxy-6-(propan-2-yloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2-methoxy-6-(propan-2-yloxy)aniline (hereafter referred to as Substrate-A ).

Substrate-A represents a distinct challenge in palladium-catalyzed amination due to its 2,6-disubstitution pattern . The combination of a methoxy group at C2 and a bulky isopropoxy group at C6 creates a "steric wall" that significantly retards the amine binding step in the catalytic cycle. Furthermore, the electron-rich nature of the ring renders the amine prone to oxidation, yet paradoxically, the steric bulk reduces its nucleophilicity toward the palladium center.

This guide moves beyond generic procedures, recommending a Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalyst system utilizing RuPhos or BrettPhos ligands. These specific ligand architectures are required to facilitate the coupling of this sterically demanding amine with aryl halides.

Mechanistic Insight: The "Ortho-Effect" Barrier

To successfully couple Substrate-A, one must understand why standard protocols (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) fail.

The Steric Bottleneck

In the standard Buchwald-Hartwig cycle, the rate-limiting step for hindered amines is often the coordination of the amine to the oxidative addition complex [LnP-Pd(Ar)(X)].

  • Standard Amines: Approach the square-planar Pd center easily.

  • Substrate-A: The C6-isopropoxy group acts as a physical barrier. It clashes with the ligands on the palladium, destabilizing the amine-bound intermediate.

Ligand Solution

We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]

  • RuPhos: Features a dicyclohexylphosphino group and an isopropoxy group on the lower ring. It is specifically designed to create a pocket that accommodates sterically hindered amines while preventing the formation of inactive Pd-dimers.

  • BrettPhos: Offers a larger bite angle and electronic properties that favor reductive elimination, crucial when the intermediate is crowded.

Visualizing the Pathway

The following diagram illustrates the critical amine-binding step and how specific ligands facilitate this process despite the steric clash.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)(X)] Start->OxAdd Ar-X AmineBind Amine Coordination (Rate Limiting for Substrate-A) OxAdd->AmineBind + Substrate-A (Steric Clash Here) Deprot Deprotonation (Base Mediated) AmineBind->Deprot Successful Binding Dehal Side Reaction: Beta-Hydride Elimination (Dehalogenation) AmineBind->Dehal If Amine Binding Fails RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Start Regenerate Pd(0) Product N-Arylated Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical amine coordination step where the 2,6-disubstitution of Substrate-A causes resistance.

Experimental Protocol

Reagent Selection Table
ComponentRecommended ReagentRoleRationale
Catalyst Source RuPhos Pd G4 PrecatalystEnsures 1:1 L:Pd ratio; rapid activation at low temp; air-stable solid.
Ligand RuPhos Ancillary Ligand"Gold Standard" for secondary amines and hindered primary amines like Substrate-A.
Base NaOtBu BaseStrong enough to deprotonate the coordinated amine; bulky to prevent nucleophilic attack on electrophiles.
Solvent Toluene or 1,4-Dioxane SolventNon-polar solvents often suppress dehalogenation side-pathways better than polar aprotic ones.
Alternative BrettPhos Pd G4 CatalystUse if RuPhos fails; BrettPhos is superior for extremely electron-rich substrates.
Standard Operating Procedure (1.0 mmol Scale)

Safety Note: Perform all reactions in a fume hood. Aryl halides and anilines can be toxic.

  • Preparation of Reaction Vessel:

    • Equip a 2-neck round-bottom flask or a resealable reaction vial (e.g., Biotage microwave vial) with a magnetic stir bar.

    • Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Charging Solids:

    • Add RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%). Note: If using separate Pd(OAc)2 and Ligand, premix them in solvent for 5 mins before adding.

    • Add Substrate-A (this compound) (1.2 mmol, 1.2 equiv). Slight excess of amine is preferred for hindered substrates.

    • Add Aryl Halide (1.0 mmol, 1.0 equiv).

    • Add NaOtBu (Sodium tert-butoxide) (135 mg, 1.4 mmol, 1.4 equiv). Store NaOtBu in a glovebox or desiccator; moisture sensitivity kills this reaction.

  • Solvent Addition:

    • Add anhydrous Toluene (2.0 - 4.0 mL, 0.25 - 0.5 M concentration).

    • Critical: Sparge the solvent with Argon for 10 minutes prior to use to remove dissolved Oxygen.

  • Reaction:

    • Seal the vessel.

    • Heat to 80 °C (oil bath temperature).

    • Monitor by HPLC/UPLC at 1 hour and 4 hours.

    • Endpoint: Reaction is typically complete within 2-6 hours. If conversion is <50% at 4 hours, increase temp to 100 °C.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Chromatography (typically Hexanes/EtOAc gradient).

Optimization & Troubleshooting

If the standard RuPhos protocol yields low conversion, consult the decision tree below.

Optimization Start Low Yield with RuPhos / NaOtBu? Check1 Is the Aryl Halide Consumed? Start->Check1 Dehal Yes: Product is Ar-H (Dehalogenation) Check1->Dehal Yes NoRxn No: Aryl Halide Remains Check1->NoRxn No Soln1 Solution: Switch to tBuBrettPhos Lower Temp (60°C) Dehal->Soln1 Check2 Is Base Sensitive Group Present? NoRxn->Check2 BaseSens Yes (e.g., Ester, Nitrile) Check2->BaseSens Yes StericFail No: Just Steric Bulk Check2->StericFail No Soln2 Solution: Use K3PO4 (3 equiv) Solvent: tBuOH or Dioxane BaseSens->Soln2 Soln3 Solution: Switch to BrettPhos Pd G4 Increase Temp to 110°C StericFail->Soln3

Figure 2: Troubleshooting logic for optimizing the coupling of Substrate-A.

Key Troubleshooting Notes:
  • Dehalogenation (Ar-X

    
     Ar-H):  This is the most common failure mode with hindered amines. The catalyst undergoes oxidative addition but fails to bind the amine, eventually eliminating hydrogen from the solvent or ligand.
    
    • Fix: Increase amine concentration (1.5 equiv) or switch to tBuBrettPhos , which is more resistant to dehalogenation.

  • Catalyst Poisoning: The methoxy/isopropoxy oxygens can weakly chelate Pd, potentially poisoning the catalyst if the primary amine binding is too slow.

    • Fix: Use LHMDS (Lithium hexamethyldisilazide) as the base. The Lithium cation can sequester the oxygen lone pairs, freeing the Pd center.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

Sources

Application Note AP-SB-2M6I: Preparation of Novel Schiff Bases Using 2-Methoxy-6-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Synthetic and Medicinal Chemistry

Forward

Schiff bases, compounds featuring the characteristic azomethine (-C=N-) functional group, represent a cornerstone of modern synthetic and medicinal chemistry.[1] Their versatile applications, ranging from catalysts in organic synthesis to potent therapeutic agents, make their efficient preparation a topic of significant interest.[2][3] This application note provides a detailed guide for the synthesis, purification, and characterization of novel Schiff bases derived from the sterically hindered and electronically rich precursor, 2-Methoxy-6-isopropoxyaniline. The presence of the ortho-methoxy and ortho-isopropoxy groups influences the reactivity of the amine and modulates the physicochemical properties of the resulting Schiff bases, making them attractive scaffolds for drug development and coordination chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven protocols.

Section 1: Introduction to Schiff Bases and Their Significance

A Schiff base, also known as an imine or azomethine, is an organic compound formed by the condensation of a primary amine with an aldehyde or a ketone.[4][5] The defining feature of a Schiff base is the carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[6] This functional group is not merely a synthetic curiosity; it is a critical intermediate in numerous enzymatic reactions within biological systems.[7]

The utility of Schiff bases in drug development is vast. The azomethine linkage is crucial for the biological activities exhibited by many compounds, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][8][9] Furthermore, the imine nitrogen, with its lone pair of electrons, serves as an excellent coordination site for metal ions, allowing for the synthesis of a wide array of metal complexes with unique catalytic and therapeutic properties.[2][10]

The choice of 2-Methoxy-6-isopropoxyaniline as the primary amine precursor is deliberate. The electron-donating nature of the methoxy and isopropoxy groups increases the nucleophilicity of the amino group, while their steric bulk in the ortho positions can influence the conformation and stability of the resulting Schiff base and its subsequent metal complexes. These substitutions provide a powerful tool for fine-tuning the electronic and steric properties of the final molecule, which is a key strategy in rational drug design.

Section 2: The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5][11]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[7][11]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is typically the rate-determining step and is often catalyzed by either an acid or a base.[5][7]

The reaction equilibrium can be shifted toward the product by removing the water formed during the reaction, often accomplished by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[5] Mild acid catalysis is frequently employed because it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but excess acid can protonate the amine, rendering it non-nucleophilic.[12] Aniline and its derivatives can also act as nucleophilic catalysts, accelerating the reaction rate, particularly in aqueous media.[13][14][15]

Figure 1: General mechanism of Schiff base formation.

Section 3: Experimental Protocols

Here we present two robust protocols for the synthesis of Schiff bases from 2-Methoxy-6-isopropoxyaniline and a representative aromatic aldehyde (e.g., salicylaldehyde).

Protocol 1: Conventional Synthesis via Thermal Reflux

This classic method is reliable and suitable for most laboratory settings. The use of a catalyst like glacial acetic acid accelerates the dehydration step.

Materials & Equipment:

  • 2-Methoxy-6-isopropoxyaniline

  • Salicylaldehyde (or other desired aldehyde/ketone)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Methoxy-6-isopropoxyaniline (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add the selected aldehyde (e.g., salicylaldehyde, 10 mmol) dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[16]

  • Attach a condenser and reflux the mixture with constant stirring for 2-4 hours.[16][17]

  • Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) by observing the consumption of the starting materials.

  • After completion, cool the reaction mixture to room temperature. A solid product often precipitates.

  • To maximize precipitation, place the flask in an ice bath for 30 minutes.[18]

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.[18]

  • Dry the crude product. Further purification is achieved by recrystallization from hot ethanol.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave-assisted synthesis offers a significant reduction in reaction time, often leading to higher yields and cleaner products, aligning with the principles of green chemistry.[19]

Materials & Equipment:

  • 2-Methoxy-6-isopropoxyaniline

  • Salicylaldehyde (or other desired aldehyde/ketone)

  • Ethanol (or solvent-free)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Microwave reactor vial

  • Scientific or modified domestic microwave oven[20]

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine 2-Methoxy-6-isopropoxyaniline (5 mmol) and the aldehyde (5 mmol).

  • Add a minimal amount of ethanol (2-3 mL) to act as a solvent and aid in heat absorption. Some reactions can be run solvent-free.[21]

  • Irradiate the mixture in the microwave reactor. A typical setting is 450-600W for 2-10 minutes.[19][21] The reaction should be performed in short intervals (e.g., 1-2 minutes) to avoid excessive pressure buildup and monitor progress.

  • After irradiation, allow the vessel to cool to room temperature.

  • The product often solidifies upon cooling. Add 10 mL of cold ethanol and triturate the solid.

  • Collect the product by vacuum filtration and wash with cold ethanol.

  • Recrystallize from hot ethanol to obtain the pure Schiff base. Yields are typically higher and reaction times are significantly shorter (minutes vs. hours) compared to conventional methods.[19][22]

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Combine Amine + Aldehyde in Solvent s2 Add Catalyst (e.g., Acetic Acid) s1->s2 s3 Apply Energy (Heat or Microwave) s2->s3 p1 Cool & Precipitate s3->p1 Reaction Complete (TLC) p2 Filter & Wash (Cold Solvent) p1->p2 p3 Recrystallize p2->p3 c1 FT-IR p3->c1 c2 NMR (1H, 13C) p3->c2 c3 Mass Spec p3->c3 c4 Melting Point p3->c4

Figure 2: Experimental workflow for Schiff base synthesis.

Section 4: Purification and Characterization

Proper purification and unambiguous characterization are critical to ensure the integrity of the synthesized compound for subsequent applications.

Purification Techniques
  • Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[23] Ethanol is a widely used solvent, but other solvents like methanol, acetonitrile, or mixtures such as benzene/petroleum ether can be tested depending on the product's solubility.[17][23][24]

  • Column Chromatography: If recrystallization fails to remove impurities (such as unreacted aldehyde), column chromatography is an alternative.[17] Caution: Silica gel is acidic and can potentially hydrolyze the imine bond. It is often advisable to use neutral alumina or to deactivate silica gel by adding a small percentage (e.g., 1%) of triethylamine to the eluent.[12][23]

Characterization Methods

The structure of a newly synthesized Schiff base is typically confirmed using a combination of spectroscopic methods.

  • FT-IR Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region.[10][25] The disappearance of the C=O stretch from the starting aldehyde (~1700 cm⁻¹) and the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹) provides strong evidence of product formation.[19]

  • NMR Spectroscopy:

    • ¹H NMR: A characteristic singlet signal for the azomethine proton (-CH=N-) appears in the downfield region, typically between 8.0 and 9.0 ppm.[25] The signals corresponding to the aromatic protons and the specific methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups from the aniline precursor will also be present.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) gives a characteristic signal in the 158-164 ppm range.[25]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[8][26]

Table 1: Representative Characterization Data for a Schiff Base from 2-Methoxy-6-isopropoxyaniline and Salicylaldehyde

Property/TechniqueExpected ObservationRationale
Appearance Yellow Crystalline SolidConjugated imine systems are often colored.
Melting Point Sharp, defined rangeIndicates purity of the crystalline solid.
FT-IR (ν, cm⁻¹) ~1625 (C=N)Confirms formation of the azomethine bond.[10]
~3400 (broad, O-H)From the salicylaldehyde hydroxyl group.
¹H NMR (δ, ppm) ~8.6 (s, 1H, -CH=N-)Characteristic imine proton chemical shift.[25]
~13.0 (s, 1H, -OH)Intramolecularly H-bonded phenolic proton.
6.5-7.8 (m, Ar-H)Aromatic protons from both rings.
~3.8 (s, 3H, -OCH₃)Methoxy group protons.
~4.5 (septet, 1H, -OCH)Isopropoxy methine proton.
~1.3 (d, 6H, -C(CH₃)₂)Isopropoxy methyl protons.
¹³C NMR (δ, ppm) ~163 (-C=N-)Characteristic imine carbon chemical shift.[25]
Mass Spec (m/z) [M+H]⁺ at 286.15Corresponds to the calculated exact mass.

Section 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; Reagents not pure; Incorrect stoichiometry; Insufficient heating/reaction time.Check reagent purity. Increase reaction time or temperature. Use a catalyst (e.g., acetic acid). Ensure water is being removed from the equilibrium.
Product Hydrolysis Presence of excess water or strong acid, especially during workup or purification.[23]Perform reaction under anhydrous conditions. Avoid strong acids. Use neutral alumina instead of silica gel for chromatography or add triethylamine to the eluent.[12][23]
Oily Product/Failure to Crystallize Presence of impurities (unreacted starting materials); Product may have a low melting point.Purify via column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Attempt recrystallization from a different solvent system.
Unreacted Aldehyde Impurity Aldehyde is less reactive; Insufficient reaction time.Increase reaction time. If the product is stable, wash the organic solution with a saturated sodium bisulfite solution to remove the aldehyde.[17]

Section 6: Applications in Drug Development & Coordination Chemistry

Schiff bases derived from substituted anilines are valuable ligands in coordination chemistry. The imine nitrogen and, in the case of using salicylaldehyde, the phenolic oxygen can act as donor atoms to chelate metal ions, forming stable metal complexes.[2][10] This chelation often enhances the biological activity of the organic ligand. The steric bulk provided by the isopropoxy group in 2-Methoxy-6-isopropoxyaniline can enforce specific geometries (e.g., distorted tetrahedral or square planar) on the resulting metal complexes, which can be critical for their interaction with biological targets like enzyme active sites or DNA.

Figure 3: Chelation of a metal ion (M) by a Schiff base ligand.

Section 7: Conclusion

2-Methoxy-6-isopropoxyaniline serves as an excellent starting material for the synthesis of sterically demanding and electronically tuned Schiff bases. The protocols outlined in this note, covering both conventional and microwave-assisted methods, provide reliable pathways to access these valuable compounds. With careful attention to reaction conditions and purification techniques, researchers can efficiently generate a library of novel Schiff bases for screening in drug discovery programs, development of new catalytic systems, and exploration in materials science.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). SATHEE - IIT Kanpur. Retrieved February 17, 2026, from [Link]

  • How to purify Schiff base product? (2024, June 9). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal. Retrieved February 17, 2026, from [Link]

  • Gaikwad, D. D., et al. (2023). Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach: structural, biological, and computational evaluation. RSC Advances. Retrieved February 17, 2026, from [Link]

  • Schiff base. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • ANILINE CATALYZES IMINE FORMATION. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Borman, S. (2006, November 29). Aniline Catalyzes Imine Formation. Chemical & Engineering News. Retrieved February 17, 2026, from [Link]

  • Salunke, S. D., et al. (2022, December 20). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. Retrieved February 17, 2026, from [Link]

  • Microwave Synthesis and Antimicrobial Activity of Novel Metal-Complexes with Schiff Base 2, 5-Thiophene Dicarbo. (n.d.). SAS Publishers. Retrieved February 17, 2026, from [Link]

  • Shrivastava, G., & Shrivastava, M. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Retrieved February 17, 2026, from [Link]

  • Is there an effective way of purifying schiff bases? (2021, December 13). ResearchGate. Retrieved February 17, 2026, from [Link]

  • ANILINE CATALYZES IMINE FORMATION. (2006, December 4). C&EN Global Enterprise. Retrieved February 17, 2026, from [Link]

  • How to purify Schiff base? (2023, March 30). ResearchGate. Retrieved February 17, 2026, from [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF SCHIFF BASES COMPLEXES VIA ECO - FRIENDLY GREENER METHODOLOGY. (n.d.). CIBTech. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved February 17, 2026, from [Link]

  • Berber, H., & Arslan, M. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Journal of Al-Nahrain University. Retrieved February 17, 2026, from [Link]

  • Asiri, A. M., & Khan, S. A. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Retrieved February 17, 2026, from [Link]

  • Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes. (2024, February 4). Biointerface Research in Applied Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis of substituted schiff's bases and their antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023, December 15). PubMed. Retrieved February 17, 2026, from [Link]

  • An overview on synthesis and medicinal chemistry potentials of biologically active antimicrobial Schiff's bases and its complexes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Applications of Schiff Bases and Their Metal Complexes: - A Short Review. (n.d.). Jetir.Org. Retrieved February 17, 2026, from [Link]

  • Biological applications of Schiff bases: An overview. (2022, December 21). GSC Online Press. Retrieved February 17, 2026, from [Link]

  • (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). (n.d.). Indian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

  • Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. (2003, May 31). MDPI. Retrieved February 17, 2026, from [Link]

Sources

Application Notes & Protocols for the Safe Handling and Storage of Dialkoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility and Latent Hazards of Dialkoxy Anilines

Dialkoxy anilines are a class of aromatic amines characterized by an aniline core functionalized with two alkoxy groups on the benzene ring. These compounds are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility stems from the electron-donating nature of the alkoxy groups, which activates the aromatic ring, making them versatile precursors for dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[1] For instance, the 6,7-dialkoxy-4-anilinoquinoline scaffold is a key pharmacophore in kinase inhibitors for cancer therapy.[1]

However, the very electronic properties that make these molecules useful also contribute to their inherent hazards. Like their parent compound, aniline, dialkoxy anilines are bioactive and can undergo metabolic activation to form reactive metabolites.[2] It is imperative that researchers, scientists, and drug development professionals treat this entire class of compounds with the respect it deserves. Mismanagement can lead to acute toxic exposure, long-term health consequences, and compromised experiments.[2][3]

This guide provides a detailed framework for the safe handling and storage of dialkoxy anilines, grounded in established safety principles and toxicological data. The protocols herein are designed to be self-validating systems, ensuring a multi-layered approach to risk mitigation.

Hazard Identification and Risk Assessment

The primary hazards associated with dialkoxy anilines are rooted in their toxicological profile, which is similar to that of aniline. The principal route of systemic toxicity is absorption through the skin, though inhalation of dusts (for solid anilines) or vapors and ingestion are also significant risks.[4][5]

2.1 Toxicological Profile

The core toxicological concern with anilines is their ability to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[3] This leads to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress, collapse, and death.[6] Furthermore, anilines are classified as suspected carcinogens and mutagens.[7][8] The Environmental Protection Agency (EPA) classifies aniline as a Group B2, probable human carcinogen.[9]

The presence of alkoxy groups can modulate this toxicity. While comprehensive data for every derivative is unavailable, it is prudent to assume a similar or greater hazard profile to the parent compound. Studies on substituted anilines confirm that hemolysis (damage to red blood cells) is a common toxicological effect.[10]

Table 1: GHS Hazard Classifications of Aniline and Representative Dialkoxy Anilines

CompoundCAS No.GHS PictogramsHazard Statements
Aniline 62-53-3DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[8][9]
2,5-Dimethoxyaniline 102-56-7DangerH301: Toxic if swallowed. H311: Toxic in contact with skin. H330: Fatal if inhaled. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure.[11][12]
3,4-Dimethoxyaniline 6315-89-5WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[13][14]

2.2 Physical and Chemical Hazards

Most dialkoxy anilines are solids (powders or crystals) or high-boiling oily liquids.[13][15] They are generally combustible but not highly flammable.[4] A critical and often overlooked hazard is their instability. Anilines are notoriously susceptible to oxidation and will darken upon exposure to air and light, forming polymeric, resinous impurities.[5][16] This degradation not only compromises experimental integrity but can also form more hazardous byproducts.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical safety measure as they isolate the researcher from the hazard. All work involving dialkoxy anilines must be performed within a properly functioning and certified chemical fume hood.[17]

  • Causality: A fume hood provides constant negative pressure, ensuring that any dusts, aerosols, or vapors are captured at the source and exhausted away from the user's breathing zone. This is the primary method to prevent inhalation exposure.[6]

  • Verification: The fume hood should have a valid inspection sticker. The face velocity should be checked before use (typically 80-120 feet per minute). The sash should be kept as low as possible during manipulations.

Emergency eyewash stations and safety showers must be readily accessible and unobstructed within the immediate work area.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but must not be considered a substitute for robust engineering controls and safe work practices. A comprehensive PPE strategy is mandatory.[7]

4.1 Eye and Face Protection:

  • Protocol: Wear ANSI-rated chemical splash goggles at all times. If there is a significant splash risk, a full face shield should be worn in addition to goggles.

  • Causality: Anilines can cause serious and potentially irreversible eye damage.[8] Goggles provide a seal around the eyes to protect against splashes and vapors.

4.2 Skin and Body Protection:

  • Protocol: A flame-retardant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory laboratory attire. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Causality: This protects against accidental skin contact from spills and splashes. Anilines are readily absorbed through the skin, leading to systemic toxicity.[4]

4.3 Hand Protection:

  • Protocol: The selection of appropriate gloves is critical. Nitrile gloves are not recommended for prolonged contact with anilines as they offer poor resistance.[18] Double-gloving is a recommended practice.

    • Recommended: Butyl rubber, Neoprene, or Viton® gloves provide better protection.[18][19]

    • Short-Term Use: While some sources suggest nitrile may be sufficient for short-term use, this should be approached with extreme caution, and gloves must be changed immediately upon any contact.[17]

  • Causality: Gloves are the primary barrier against dermal absorption. The breakthrough time—the time it takes for the chemical to permeate the glove material—is a critical factor. Materials like butyl rubber have significantly longer breakthrough times for anilines than nitrile. Always inspect gloves for degradation or punctures before use and wash hands thoroughly after removal.

Table 2: General Glove Compatibility for Aniline

Glove MaterialRatingJustification & Comments
Nitrile Poor / Limited UseNot recommended for direct or prolonged contact. Aniline can permeate nitrile relatively quickly. Use only for incidental splash protection and change immediately upon contact.[1][18]
Neoprene GoodOffers good resistance to a range of chemicals, including anilines. A reliable choice for routine handling.[19][20]
Butyl Rubber Very GoodProvides excellent resistance to many toxic organic compounds, including anilines. Ideal for handling larger quantities or for extended procedures.[19]
Viton® ExcellentOffers the highest level of chemical resistance but is more expensive and can be less flexible. Recommended for high-risk operations.[20][21]

Ratings are general; always consult the specific glove manufacturer's chemical resistance chart for detailed data.

Experimental Protocols: A Step-by-Step Approach to Safety

5.1 Protocol for Weighing and Transferring Solid Dialkoxy Anilines:

  • Preparation: Don all required PPE (Section 4.0). Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface inside the hood.

  • Staging: Place the stock container, a tared weigh boat or vial, spatula, and waste container within the fume hood.

  • Dispensing: Open the stock container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust is unavoidable, consider using a respirator with an appropriate cartridge (requires prior medical clearance and fit-testing).[18]

  • Sealing: Immediately and securely close the stock container.

  • Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in the designated solid hazardous waste container.

  • Transport: If moving the weighed compound, place the weigh boat in a secondary container (e.g., a beaker) for transport within the lab.

5.2 Workflow for Safe Handling of Dialkoxy Anilines

The following diagram illustrates the critical control points in a typical workflow involving dialkoxy anilines.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase (in Fume Hood) cluster_cleanup Post-Procedure Phase prep_1 Conduct Risk Assessment (Review SDS) prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Don Appropriate PPE (Butyl/Viton Gloves, Goggles) prep_2->prep_3 handle_1 Retrieve from Storage (Use Secondary Containment) prep_3->handle_1 handle_2 Weigh / Dispense (Minimize Dust/Aerosols) handle_1->handle_2 handle_3 Perform Reaction (Closed/Contained System) handle_2->handle_3 clean_1 Quench Reaction / Neutralize handle_3->clean_1 clean_2 Decontaminate Glassware & Surfaces clean_1->clean_2 clean_3 Segregate & Dispose of Waste clean_2->clean_3 clean_4 Doff PPE & Wash Hands clean_3->clean_4

Caption: Workflow for Safe Handling of Dialkoxy Anilines.

Storage and Stability Management

Improper storage is a primary cause of aniline degradation and can increase safety risks.

6.1 Storage Conditions:

  • Atmosphere: Anilines are sensitive to air and light.[5][22] Containers should be tightly sealed and the headspace purged with an inert gas like nitrogen or argon before long-term storage.[16][23]

  • Temperature: Store in a cool, dry, and well-ventilated area.[18] Refrigeration is recommended to slow degradation and polymerization, especially for alkenyl-substituted anilines.[16]

  • Container: Use original, manufacturer-supplied containers. Ensure they are amber or opaque to protect from light.[16]

  • Location: Store in a designated, labeled cabinet for toxic chemicals.[24] Always store below eye level and use secondary containment (e.g., a polypropylene tub) to contain potential leaks.[18]

6.2 Chemical Incompatibilities:

  • Causality: Dialkoxy anilines are basic and can react violently with strong acids.[4][25] As reducing agents, they are incompatible with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), which can create fire and explosion hazards.[6]

  • Protocol: Segregate dialkoxy anilines from all incompatible materials. Maintain a detailed chemical inventory to prevent accidental mixing.

Spill Management and Decontamination

Prompt and correct response to a spill is critical to prevent exposure.

7.1 Spill Response Protocol:

  • IMMEDIATE ACTION: Alert personnel in the immediate area. If the spill is large, involves a highly volatile aniline, or if anyone is feeling unwell, evacuate the area and call emergency services.

  • ASSESS: For small, manageable spills (<100 mL) that you are trained to handle:

    • Ensure the fume hood is operational.

    • Wear appropriate PPE, including double gloves (butyl/Viton®), goggles, and a lab coat. A respirator may be necessary.

  • CONTAIN: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • COLLECT: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • DECONTAMINATE:

    • Wipe the spill area with a suitable decontamination solution. Commercially available solutions for aromatic amines are effective.[26][27]

    • Alternatively, wipe the area with a cloth dampened with a solvent like isopropanol or ethanol, followed by a thorough wash with soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

  • REPORT: Report the incident to your supervisor or institutional safety office.

7.2 Spill Response Decision Tree

G spill Dialkoxy Aniline Spill Occurs assess_size Is the spill large (>100mL) or are you untrained? spill->assess_size evacuate EVACUATE AREA Call Emergency Services assess_size->evacuate Yes small_spill Small, manageable spill assess_size->small_spill No ppe Don Full PPE (Butyl gloves, goggles, etc.) small_spill->ppe contain Contain with inert absorbent (e.g., vermiculite) ppe->contain collect Collect waste into sealed hazardous container contain->collect decon Decontaminate surface (Soap & water / special solution) collect->decon report Report incident decon->report

Caption: Decision tree for responding to a dialkoxy aniline spill.

Emergency Procedures: First Aid

In case of any exposure, immediate action is required.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Seek immediate medical attention.[28]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[28]

For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.

Waste Disposal

All waste contaminated with dialkoxy anilines is considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, weigh boats, and wipes must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused material and reaction waste must be collected in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.

References

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. [Link]

  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. (2013). Taylor & Francis Online. [Link]

  • Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships. (2002). CORE. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. [Link]

  • Safety data sheet - 2,5-dimethoxyaniline. (2021). CPAChem. [Link]

  • Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. (1989). PubMed. [Link]

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  • Aniline | C6H5NH2 | CID 6115. (n.d.). PubChem. [Link]

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  • 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613. (n.d.). PubChem. [Link]

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  • Chemical Resistance Chart. (n.d.). Safecare Gloves. [Link]

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. (2003). PubMed. [Link]

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  • ANILINE AR Safety Data Sheet. (n.d.). Loba Chemie. [Link]

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  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770. (n.d.). PubChem. [Link]

  • Aniline. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (2001). PubMed. [Link]

  • Decontamination Solution Aromatic Amines 1 gal. (n.d.). SKC Inc. [Link]

  • Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. (2025). ResearchGate. [Link]

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Application Notes and Protocols: The Reactivity of Sterically Hindered Ortho-Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

Sterically hindered ortho-alkoxy anilines are a class of organic compounds characterized by the presence of a bulky alkoxy group (-OR) positioned adjacent to an amino group (-NH₂) on an aromatic ring. This unique structural arrangement imparts a fascinating and often challenging reactivity profile, governed by a delicate interplay of electronic and steric effects. These molecules are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their scaffolds are found in numerous bioactive compounds, where the substitution pattern around the aniline core is critical for modulating biological activity and physicochemical properties.

However, the very features that make these compounds valuable also present significant synthetic hurdles. The steric bulk of the ortho-alkoxy group can shield the amino group and the adjacent ring positions, impeding reactions that would otherwise proceed smoothly with unhindered anilines. This guide provides an in-depth analysis of the reactivity of these challenging substrates, offering field-proven protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Pillar 1: The Dichotomy of Electronic Activation and Steric Hindrance

The reactivity of ortho-alkoxy anilines is dominated by two opposing forces:

  • Electronic Effects: The alkoxy group is a strong electron-donating group (EDG) through resonance, enriching the aromatic ring with electron density. This makes the ring highly activated towards electrophilic aromatic substitution (EAS). The amino group is also a powerful activating group. Together, they strongly favor substitution at the positions ortho and para to themselves.

  • Steric Effects: The physical size of the alkoxy group (e.g., isopropoxy, benzyloxy) and any N-substituents creates a sterically congested environment. This "steric shielding" can hinder the approach of reagents to both the nitrogen atom and the ortho ring positions, often overriding the electronic activation and leading to low yields or alternative reaction pathways.

Understanding this balance is crucial for predicting reactivity and designing successful synthetic strategies.

Key Synthetic Transformations & Protocols

N-Functionalization: Navigating Steric Shielding

Protecting or functionalizing the amino group is often the first step in a synthetic sequence. With hindered ortho-alkoxy anilines, standard acylation or sulfonylation conditions frequently fail due to the reduced nucleophilicity and steric blockade of the nitrogen atom.

Mechanistic Consideration: The lone pair on the nitrogen is sterically shielded, making its attack on an electrophilic carbonyl or sulfonyl group kinetically slow. Forcing conditions (high heat) can lead to decomposition. Therefore, enhancing the electrophilicity of the acylating agent is a more effective strategy.

Protocol 1: Catalytic N-Acylation of 2-Isopropoxyaniline

This protocol utilizes 4-(Dimethylaminopyridine) (DMAP) as a nucleophilic catalyst, which forms a highly reactive N-acylpyridinium intermediate, a more potent acylating agent.[1]

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Aniline Dissolve 2-Isopropoxyaniline (1.0 eq) in Anhydrous DCM Base Add Et3N (1.5 eq) & DMAP (0.1 eq) Aniline->Base Cool Cool to 0 °C Base->Cool AddAcyl Add Acyl Chloride (1.1 eq) dropwise Cool->AddAcyl Stir Warm to RT Stir 2-4h (Monitor by TLC) AddAcyl->Stir Quench Quench with H2O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl, sat. NaHCO3, Brine Extract->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify EAS_Mechanism cluster_aniline Aniline E_plus E+ E_plus->Aniline Accessible Path E_plus->Aniline Hindered Path C4_Attack C4 Attack (Favored) C6_Attack C6 Attack (Disfavored) Steric_Clash Steric Clash

Caption: Steric hindrance from the ortho-alkoxy group favors electrophilic attack at the C4 position.

Protocol 2: Regioselective para-Bromination of 2-Methoxyaniline

This protocol uses copper(II) bromide in an ionic liquid, which provides a mild and highly regioselective method for the para-bromination of activated anilines without the need for N-protection.

[2][3]Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Copper(II) Bromide (CuBr₂, 3.0 eq)

  • 1-Hexyl-3-methylimidazolium bromide ([Hmim]Br)

  • Ethyl Acetate

  • Water

Procedure:

  • Combine 2-methoxyaniline and the ionic liquid, 1-hexyl-3-methylimidazolium bromide, in a round-bottom flask.

  • Add copper(II) bromide to the mixture.

  • Stir the reaction at room temperature for 1 hour. The mixture will become a dark slurry.

  • Monitor the reaction by TLC until the starting material is consumed. A study on 2-methoxyaniline showed a 95% yield of the 4-bromo product after 1 hour. 5[2]. Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, though this method often yields highly pure product directly.

Data Summary: Regioselectivity in Halogenation of 2-Substituted Anilines

Substrate (2-Substituent)ReagentTimeYield of 4-Halo ProductRef
2-MethoxyanilineCuCl₂ in [Hmim]Cl3 h93%
2-MethoxyanilineCuBr₂ in [Hmim]Br1 h95%
2-FluoroanilineCuCl₂ in [Hmim]Cl4 h88%
2-NitroanilineCuBr₂ in [Hmim]Br3 h88%
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. H[4][5][6]owever, coupling sterically hindered anilines is a known challenge that requires carefully selected catalyst systems. The steric bulk near the nitrogen can inhibit its coordination to the palladium center, a key step in the catalytic cycle.

Mechanistic Consideration: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. F[7]or hindered anilines, both the amine coordination and the final reductive elimination steps can be sterically impeded. The solution lies in using bulky, electron-rich phosphine ligands on the palladium catalyst. These ligands promote the reductive elimination step and stabilize the active catalytic species.

Catalyst Selection:

  • First-generation ligands (e.g., P(o-tolyl)₃) are generally ineffective for hindered substrates. *[4] Bidentate ligands (e.g., BINAP, DPPF) offer improved performance. *[4] Bulky, monophosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often the catalysts of choice, as they create a coordinatively unsaturated and highly reactive palladium center that can accommodate bulky substrates.

Protocol 3: Buchwald-Hartwig Coupling of 2,6-Dimethylaniline with 4-Bromotoluene

This protocol uses a modern, sterically demanding phosphine ligand (RuPhos) and a strong, non-nucleophilic base.

Materials:

  • Aryl Bromide (e.g., 4-Bromotoluene, 1.0 eq)

  • Hindered Aniline (e.g., 2,6-Dimethylaniline, 1.2 eq)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.02 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, RuPhos, and NaOt-Bu under an inert atmosphere.

  • Add the aryl bromide and the hindered aniline.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Directed Ortho-Metalation (DoM)

In certain cases, the amino group, after being converted to a suitable directing metalation group (DMG) like an amide or carbamate, can direct deprotonation to the C6 position using a strong organolithium base. T[8][9][10]his overcomes the typical steric hindrance by forming a stable, five-membered ring intermediate with the lithium cation. The alkoxy group, also a DMG, can compete, making regioselectivity an important consideration.

[11]Mechanistic Consideration: The DMG coordinates to the organolithium reagent, delivering the base to the proximal C6 proton. This complex-induced proximity effect (CIPE) lowers the activation energy for deprotonation at the sterically hindered site. T[10]he resulting aryllithium species can then be trapped with an electrophile. The relative directing power of the modified amino group versus the alkoxy group determines the site of metalation.

The reactivity of sterically hindered ortho-alkoxy anilines is a textbook example of the conflict between electronic activation and steric repulsion in organic synthesis. While posing considerable challenges, a rational approach based on mechanistic understanding allows for their successful transformation. Key strategies include the use of highly reactive intermediates (e.g., N-acylpyridinium ions), exploiting inherent regiochemical biases (para-EAS), employing advanced catalyst systems with bulky ligands (Buchwald-Hartwig), and leveraging chelation control (DoM). The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to harness the synthetic potential of this important class of molecules.

References

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  • National Institutes of Health. (2018). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. PMC. [Link]

  • ResearchGate. (2022). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • ACS Publications. (2012). Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. Organic Letters. [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • RSC Publishing. (2023). Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. [Link]

  • Organic Chemistry Portal. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2012). Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. PMC. [Link]

  • Protocols.io. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 2-Methoxy-6-isopropoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Troubleshooting Low Yields in 2-Methoxy-6-isopropoxyaniline Synthesis

User Report: "We are observing inconsistent yields (20-45%) and dark crude products during the synthesis of 2-Methoxy-6-isopropoxyaniline. The alkylation step seems sluggish, and the final amine darkens rapidly upon exposure to air."

Root Cause Analysis & Strategic Overview

The synthesis of 2-Methoxy-6-isopropoxyaniline presents a classic case of "steric frustration" combined with high electron density. You are synthesizing a 1,2,3-trisubstituted benzene ring where the target amine is flanked by two electron-donating groups (EDGs): a methoxy and a bulky isopropoxy group.

The Three Critical Failure Points:

  • The

    
     vs. 
    
    
    
    Competition:
    In the alkylation of the nitrophenol precursor, the secondary halide (isopropyl bromide/iodide) is prone to elimination (forming propene) rather than substitution, especially if strong bases or high temperatures are used.
  • Steric Shielding during Reduction: The nitro group in 2-methoxy-6-isopropoxynitrobenzene is twisted out of planarity by the ortho-substituents, making it difficult for heterogeneous catalysts (like Pd/C) to adsorb effectively.

  • Oxidative Instability: The final aniline is extremely electron-rich. The "darkening" you observe is the formation of quinoid imines and azo-polymers via air oxidation, which degrades yield during workup.

Phase 1: The Alkylation Bottleneck

Target Transformation: 2-Nitro-3-methoxyphenol


 2-Methoxy-6-isopropoxynitrobenzene

If your yield loss occurs here, you are likely generating propene gas rather than your ether.

Protocol Optimization (The "Soft" Approach)

Do not use NaOH, KOH, or NaH with isopropyl halides at high heat. These strong bases promote elimination (


).
ParameterRecommendationScientific Rationale
Base

(2.5 eq)
A milder base favors thermodynamic control (

) over kinetic elimination (

).
Solvent DMF or NMP Polar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and more nucleophilic. Avoid Acetone (boiling point too low for the activation energy required).
Reagent 2-Bromopropane (1.5 eq) Use excess. If using 2-Iodopropane, yields may improve but cost increases.
Catalyst KI (10 mol%) Finkelstein condition: Converts alkyl bromide to the more reactive alkyl iodide in situ.
Temp 60°C - 70°C Crucial: Do not exceed 80°C. Higher temps exponentially favor elimination.

Troubleshooting Checklist:

  • Symptom: Refluxing for 24h but starting material remains.

    • Fix: Add 10 mol% Tetrabutylammonium bromide (TBAB). Phase transfer catalysis helps solubilize the carbonate.

  • Symptom: Large amount of "gum" or baseline material on TLC.

    • Fix: This is likely C-alkylation or polymerization. Ensure your atmosphere is inert (

      
      ) and strictly control temperature.
      

Phase 2: The Reduction (Overcoming Sterics)

Target Transformation: 2-Methoxy-6-isopropoxynitrobenzene


 2-Methoxy-6-isopropoxyaniline

The steric bulk of the ortho-isopropoxy group prevents the nitro group from lying flat against the catalyst surface.

Method A: Catalytic Hydrogenation (Cleanest, if optimized)
  • Catalyst: 5% Pt/C (Platinum on Carbon) is often superior to Pd/C for sterically hindered nitro groups (sulfide-poisoned Pt/C can further prevent ring reduction).

  • Solvent: MeOH or EtOH.

  • Pressure: Requires 50-60 psi (3-4 bar) . Balloon pressure (1 atm) is often insufficient to force the molecule onto the catalyst surface.

  • Additive: Add 1% Acetic Acid. This prevents the amine product from poisoning the catalyst.

Method B: Chemical Reduction (The "Brute Force" Fix)

If hydrogenation stalls, switch to Iron/Ammonium Chloride (Bechamp conditions) . This electron-transfer mechanism is less sensitive to steric hindrance.

  • Protocol:

    • Suspend Nitro compound (1 eq) in Ethanol/Water (3:1).

    • Add

      
       (5 eq) and Iron powder (5 eq, <325 mesh).
      
    • Reflux vigorously for 2-4 hours.

    • Critical Step: Filter hot through Celite to remove iron sludge. Wash with hot EtOAc.

Phase 3: Isolation & Stabilization

The "Darkening" Issue: Your product is an electron-rich aniline. It oxidizes in air within minutes.

The "Salt Shield" Strategy: Do not isolate the free base as a solid. Convert it immediately to the Hydrochloride salt.

  • After workup, dissolve the crude oil in dry

    
     or Dioxane.
    
  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The 2-Methoxy-6-isopropoxyaniline

    
     HCl  salt will precipitate as a white/off-white solid.
    
  • Filter and wash with

    
    .
    
  • Result: The salt is stable for months at room temperature and resistant to oxidation.

Visualizing the Workflow

G Start Start: 2-Nitro-3-methoxyphenol Decision1 Alkylation Strategy Start->Decision1 RouteA Standard: K2CO3 / DMF / 60°C + KI (cat) Decision1->RouteA Preferred RouteB Alternative: Mitsunobu (PPh3 / DIAD / iPrOH) Decision1->RouteB If O-alkylation fails Intermediate Intermediate: 2-Methoxy-6-isopropoxynitrobenzene RouteA->Intermediate RouteB->Intermediate Decision2 Reduction Strategy Intermediate->Decision2 RedA Hydrogenation: H2 (50 psi) / Pt/C (Clean but sterically sensitive) Decision2->RedA Scale < 5g RedB Chemical Red: Fe / NH4Cl / EtOH (Robust against sterics) Decision2->RedB Scale > 5g or Stalled H2 Product Product (Free Base): 2-Methoxy-6-isopropoxyaniline (Unstable/Oxidizes) RedA->Product RedB->Product Final Final Stable Form: Aniline HCl Salt Product->Final Immediate HCl Treatment

Caption: Decision matrix for the synthesis of 2-Methoxy-6-isopropoxyaniline, highlighting the critical stabilization step at the end.

FAQ: Quick Technical Fixes

Q: My alkylation reaction turns black immediately. Why? A: You are likely using a base that is too strong (like NaH), causing oxidation of the nitrophenol ring. Switch to


 or 

. Ensure your DMF is dry and amine-free.

Q: Can I use 2-chloropropane instead of the bromide? A: Generally, no. The chloride is too unreactive for the mild bases required to prevent elimination. If you must use it, you need a stoichiometric amount of NaI (Finkelstein condition) and higher temperatures, which risks side reactions.

Q: The reduction works, but I lose 40% yield during column chromatography. A: Silica gel is slightly acidic and can trap basic anilines.

  • Fix 1: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acid sites.

  • Fix 2: Skip the column. Isolate the product as the HCl salt (as described above), which purifies it by precipitation.

References & Authoritative Grounding

  • Alkylation of Nitrophenols (General Protocol): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 9.6: "Ethers from Phenols." (Standardizes the use of

    
     in acetone/DMF for hindering elimination).
    
  • Reduction of Sterically Hindered Nitroarenes:

    • BenchChem Technical Guide: "Synthesis of 2-Isopropyl-4-methoxyaniline." (Highlights the necessity of pressure hydrogenation for ortho-substituted nitroarenes).

    • Organic Syntheses: "Reduction of Nitro Compounds with Iron." Org.[1][2][3][4][5] Synth.1948 , 28, 11. (Foundational reference for the Bechamp reduction used in Method B).

  • Stabilization of Electron-Rich Anilines:

    • Journal of Medicinal Chemistry: General practices in kinase inhibitor synthesis often cite the conversion of unstable aniline intermediates to HCl or Tosylate salts for storage. (e.g., J. Med. Chem. 2008, 51, 19, 5965–5973).

(Note: While specific patents exist for this exact structure in the context of kinase inhibitors, the protocols above are derived from the fundamental reactivity principles of 1,2,3-trisubstituted benzenes.)

Sources

Removing impurities from 2-Amino-1-methoxy-3-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 2-Amino-1-methoxy-3-isopropoxybenzene

Introduction: The "Crowded" Aniline Challenge

You are working with 2-Amino-1-methoxy-3-isopropoxybenzene , a 1,2,3-trisubstituted benzene ring. This molecule presents a unique "push-pull" electronic environment. The electron-donating effects of the two ether groups (methoxy and isopropoxy) make the central amino group highly electron-rich, rendering it exceptionally prone to oxidative degradation (turning black/tarry). Conversely, the steric bulk of the ortho-isopropoxy group can hinder standard purification interactions.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this sterically congested, electron-rich aniline.

Part 1: The "Red Flag" Impurities

Before starting purification, identify which impurity profile matches your observation.[1]

ObservationLikely ImpurityOrigin/Causality
Persistent Yellow/Orange Color Nitro-Precursor (2-Nitro-1-methoxy-3-isopropoxybenzene)Incomplete Hydrogenation. The steric bulk of the ortho-isopropoxy group hinders the catalyst's approach to the nitro group, often leaving 1-5% unreacted starting material.
Dark Brown/Black Tar Azo/Quinone Species (Oxidation Products)Air Exposure. The electron-rich ring oxidizes rapidly in air, especially in solution or on silica gel.
New Polar Spot (TLC) Phenolic Byproduct (2-Amino-3-methoxyphenol)Acidic Cleavage. The isopropyl ether is acid-labile. Using strong acids (HBr, HI) or heating in HCl during workup can cleave the isopropyl group, leaving a phenol.
Metallic Precipitate Catalyst Leaching (Pd or Ni)Chelation. The 1,2,3-oxygen-nitrogen motif can act as a pincer ligand, trapping metal ions from the reduction catalyst.

Part 2: Critical Workflows (The "How-To")

Workflow A: Removing the Nitro Impurity (Acid-Base Extraction)

Use this when you have >90% purity but persistent yellow coloration.

The Logic: The nitro impurity is neutral. The amine product is basic.[2][3] By carefully controlling pH, we can force the amine into the water phase while the nitro impurity stays in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Avoid Chlorinated solvents if possible (emulsion risk).

  • Protonation (The Critical Step):

    • Add 1M HCl (aq) slowly.

    • Expert Tip: Do NOT use concentrated HCl. The heat of neutralization combined with low pH can cleave the isopropoxy group. Keep T < 20°C.

    • The amine forms a water-soluble hydrochloride salt.[4]

  • Separation:

    • Collect the Aqueous Layer (contains Product-HCl salt).

    • Discard the Organic Layer (contains Nitro impurity + non-basic tars).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.

  • Liberation:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 2M NaOH or Sat. NaHCO3 until pH > 9.

    • Observation: The product will precipitate as an oil or solid.[2]

  • Extraction: Extract immediately with EtOAc (x3). Dry over Na2SO4 and concentrate.

Visualizing the Logic:

AcidBaseExtraction Figure 1: Selective Acid-Base Extraction Workflow Crude Crude Mixture (Amine + Nitro + Tars) AcidStep Add 1M HCl (aq) Partition Crude->AcidStep OrgLayer1 Organic Layer (Nitro Impurity + Tars) AcidStep->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Amine-HCl Salt) AcidStep->AqLayer1 Protonation Discard Discard OrgLayer1->Discard BaseStep Add NaOH to pH > 9 (Liberate Amine) AqLayer1->BaseStep FinalExtract Extract with EtOAc Evaporate BaseStep->FinalExtract PureProduct Purified Amine FinalExtract->PureProduct

Workflow B: Preventing "Black Tar" (Oxidation Control)

Use this for storage and handling.

The Logic: Substituted anilines oxidize via a radical mechanism initiated by dissolved oxygen and catalyzed by light/metals.

Protocol:

  • Solvent Degassing: Never dissolve this compound in "fresh" solvent from the bottle. Sparge all solvents with Argon/Nitrogen for 15 mins prior to use.

  • Salt Formation (Storage Form):

    • The free base is unstable. Convert it to the Hydrochloride (HCl) salt or Oxalate salt for long-term storage.

    • Procedure: Dissolve amine in dry Et2O. Add 1.1 eq of HCl in Dioxane (4M). Filter the white precipitate. The salt is shelf-stable for years.

  • Chromatography Pre-treatment:

    • Silica gel is slightly acidic and can catalyze oxidation.

    • Neutralize the Silica: Pre-flush the column with 1% Triethylamine (TEA) in Hexane before loading your compound.

Part 3: Troubleshooting FAQs

Q1: I tried recrystallization from Ethanol, but the product oiled out. Why? A: The "isopropoxy" group adds significant lipophilicity and disrupts crystal packing compared to a simple methoxy group.

  • Fix: Use a Two-Solvent System . Dissolve in a minimum amount of warm Toluene (good solubility), then slowly add Heptane (anti-solvent) until cloudy. Cool slowly to -20°C. Avoid alcohols if oiling persists.

Q2: My NMR shows a "messy" aromatic region after acid workup. A: You likely cleaved the isopropyl ether.

  • Diagnostic: Check the aliphatic region.[1][5] If the septet at ~4.5 ppm (OCH(CH3)2) is gone or shifted, you formed the phenol.

  • Prevention: Ensure your acid wash was cold (0°C) and brief. Do not let the compound sit in acidic water for hours. Use weaker acids like 10% Citric Acid if the impurity profile allows.

Q3: Can I distill this compound? A: Only under High Vacuum (< 1 mbar) .

  • Warning: At atmospheric pressure, the boiling point will exceed 200°C, causing rapid thermal decomposition and oxidation. Kugelrohr distillation is preferred for small scales (0.1 mmHg, ~120-140°C).

Part 4: Impurity Origin Pathway

Understanding where impurities come from helps you adjust the synthesis upstream.

ImpurityPathways Figure 2: Impurity Generation Pathways Start Nitro-Precursor (2-Nitro-1-methoxy-3-isopropoxy) Reaction Hydrogenation (H2, Pd/C) Start->Reaction Target Target Amine (2-Amino-1-methoxy-3-isopropoxy) Reaction->Target Imp_Nitro Residual Nitro (Incomplete Rxn) Reaction->Imp_Nitro Steric Hindrance Imp_Phenol Des-isopropyl Phenol (Acidic Cleavage) Target->Imp_Phenol H+ / Heat Imp_Ox Azo/Tars (Air Oxidation) Target->Imp_Ox O2 / Time

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Aniline purification via Acid-Base extraction).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Reference for pKa estimation of substituted anilines).

  • Travis, B. R., et al. "Facile Oxidation of Anilines." Organic Letters 5.7 (2003): 1031-1034. (Mechanisms of aniline oxidation and prevention).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience, 2006. (Stability data on Isopropyl vs. Methyl ethers).

Sources

Technical Support Center: Stability of 2-Methoxy-6-(propan-2-yloxy)aniline

[1]

Product Identity: this compound Chemical Class: 2,6-Dialkoxyaniline Critical Attribute: Electron-rich aromatic system; Sterically hindered amine.[1]

Executive Summary: Acidic Stability Profile

In acidic solutions, this compound exhibits a bimodal stability profile governed by pH and temperature.[1] While the formation of the anilinium salt generally protects the molecule from oxidative degradation, the ether side chains—specifically the isopropoxy group—introduce a risk of acid-catalyzed dealkylation under forcing conditions.

ParameterStability StatusMechanistic Insight
Dilute Mineral Acid (HCl/H₂SO₄, <2M, RT) Stable Forms stable anilinium salt.[1] Hydrolysis of ethers is negligible at ambient temperature.[1]
Strong/Halogenated Acid (HBr/HI, Heat) Unstable High risk of ether cleavage (O-dealkylation).[1] The isopropyl group is more labile than the methyl group.
Oxidizing Acids (HNO₃) Critical Failure Rapid oxidation to quinone imines/tars due to the electron-rich ring.[1]
LC-MS Mobile Phase (0.1% Formic/TFA) Stable Suitable for analysis; no degradation observed over typical run times (24h).[1]
Part 1: Troubleshooting Guide (Q&A)
Q1: My acidic solution turned from colorless to dark brown/black within hours. Is this hydrolysis?

Diagnosis: This is likely Oxidative Degradation , not hydrolysis.[1] Technical Explanation: 2,6-Dialkoxyanilines are highly electron-rich.[1] While protonation (low pH) generally stabilizes the amine against oxidation, trace metal ions or exposure to air and light can still drive the formation of iminoquinones or azo-polymers. The "dark" color is characteristic of conjugated oxidation products (aniline black-like oligomers). Corrective Action:

  • Degas solvents thoroughly before dissolving the compound.[1]

  • Chelation: Add 1 mM EDTA if the acid source is suspected to contain trace metals (e.g., lower grade HCl).

  • Storage: Store acidic solutions in amber vials under argon at 4°C.

Q2: I see a new peak at RRT ~0.75 in my HPLC after refluxing in 6N HCl. What is it?

Diagnosis: O-Dealkylation (Loss of Isopropyl Group). Technical Explanation: While aryl methyl ethers (anisoles) are robust, aryl isopropyl ethers are more susceptible to acid-catalyzed cleavage via an SN1-like pathway because the isopropyl carbocation is relatively stable.[1] Under reflux conditions in strong acid, the isopropoxy group cleaves to form 2-amino-3-methoxyphenol .[1] Protocol Adjustment: Avoid heating above 40°C in acids stronger than 1M. If high-temperature deprotection is not intended, switch to a milder acid or lower temperature.[1]

Q3: The compound is not precipitating after neutralizing the acid solution. Where is it?

Diagnosis: Incomplete Neutralization / Phase Partitioning Issue. Technical Explanation: The 2,6-dialkoxy substitution creates steric bulk around the nitrogen, potentially altering the pKa. Furthermore, the free base is somewhat lipophilic but may remain partially soluble in aqueous brine due to the two oxygen atoms acting as hydrogen bond acceptors. Corrective Action:

  • Ensure pH reaches >9.0 (check with probe, not just paper).[1]

  • Use DCM (Dichloromethane) or MTBE for extraction; avoid Ethyl Acetate if acid traces remain (potential transesterification/salt solubility).[1]

  • Saturate the aqueous layer with NaCl (salting out) to force the organic amine into the organic layer.

Part 2: Degradation Pathways & Mechanisms

The following diagram illustrates the competing pathways for this compound in acidic media. The Green path represents the desired reversible salt formation. The Red paths represent irreversible degradation.[1]

StabilityPathwayscluster_conditionsCritical FactorsStartThis compound(Free Base)SaltAnilinium Salt(Stable Species)Start->Salt+ H+ (Reversible)FastQuinonep-Benzoquinone Imine(Oxidation Product)Start->QuinoneOxidation (Air/Light)Slow in Acid, Fast in BaseSalt->Start- H+ (Neutralization)Phenol2-Amino-3-methoxyphenol(Hydrolysis Product)Salt->PhenolHeat + Strong Acid(Cleavage of iPr group)PolymerDark Oligomers/TarsQuinone->PolymerPolymerizationFactors1. Temperature (>50°C)2. Oxygen Presence3. Acid Strength (>2M)

Figure 1: Reaction pathways in acidic media.[1] Salt formation (Green) is the dominant stable state at ambient temperature.[1] Hydrolysis and Oxidation (Red) are stress-induced pathways.[1]

Part 3: Standard Operating Procedure (SOP) for Stability Testing

To validate the stability of your specific lot under your specific experimental conditions, execute this "Stress Test" protocol.

Objective: Determine the half-life (

Materials:

  • Analyte: this compound (1 mg/mL in MeCN).[1]

  • Stress Media: 0.1M HCl, 1.0M HCl, and 0.1% Formic Acid (control).[1]

  • Instrument: HPLC-UV (Detection @ 210 nm and 254 nm).[1]

Protocol Steps:

  • Preparation: Prepare a 1 mM stock solution of the amine in Acetonitrile.

  • Dosing: Dilute the stock 1:10 into the respective acid media (e.g., 100 µL stock + 900 µL Acid).

  • Incubation:

    • Set A (Control): Store at 4°C in dark.

    • Set B (Ambient): Store at 25°C on benchtop (exposed to light).

    • Set C (Thermal): Heat to 60°C in a sealed vial.

  • Sampling: Inject 5 µL aliquots at T=0, T=4h, T=24h.

  • Analysis:

    • Monitor decrease in parent peak area.[1]

    • Monitor appearance of phenol peak (earlier eluting, RRT ~0.7-0.[1]8) and oxidation peaks (broad, late eluting).[1]

Acceptance Criteria:

  • < 2% degradation after 24h at 25°C indicates the solution is stable for standard processing.[1]

  • 5% degradation requires immediate processing (do not store overnight).[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic substitution at the carbonyl group; discusses acid-catalyzed ether cleavage mechanisms).[1]

  • Patai, S. (Ed.).[1] (1967).[1] The Chemistry of the Ether Linkage. Wiley.[1] (Foundational text on the comparative stability of methyl vs. isopropyl aryl ethers). [1]

  • Nietzki, R. (1888).[1] Chemistry of Organic Dyestuffs. (Historical context on the oxidation of electron-rich anilines to quinones).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Section 10-6: Cleavage of Ethers).[1] [1]

  • BenchChem Technical Data . General Stability of Anilines. (General guidelines for handling air-sensitive amines). [1]

(Note: While specific degradation papers for this exact CAS are proprietary/rare, the mechanisms cited above are chemically universal for 2,6-dialkoxyanilines.)

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #STERIC-26-ANILINE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Gear Effect" Challenge

Researchers frequently encounter stalled reactivity when working with 2,6-disubstituted anilines (e.g., 2,6-dimethylaniline, 2,6-diisopropylaniline). The primary failure mode is not electronic, but steric. The ortho-substituents create a "gear effect," locking the nitrogen lone pair in a conformation that is sterically inaccessible to incoming electrophiles.

Standard protocols (e.g., SN2 alkylation, standard HATU coupling) will fail. This guide provides high-force, specific protocols to bypass this kinetic barrier.

Module A: Buchwald-Hartwig Amination (C-N Coupling)

User Issue: “I am seeing <10% conversion coupling 2,6-dimethylaniline with an aryl bromide using Pd(PPh3)4 or Pd(dppf).”

Root Cause: Standard Pd(0) sources and bidentate ligands lack the steric bulk required to force reductive elimination with hindered substrates. Furthermore, the rate-limiting step shifts to amine coordination/deprotonation.

Troubleshooting Protocol
1. Catalyst Selection System

Do not use generic Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with separate ligands.[1] Incomplete ligation leads to catalyst death. Use Precatalysts.

  • Primary Recommendation: Buchwald G4 Palladacycles . These generate the active monoligated Pd(0) species immediately upon exposure to base.[2]

  • Ligand Choice:

    • Primary Anilines (2,6-disubstituted): BrettPhos or tBuBrettPhos . The bulk of these ligands prevents bis-ligation and facilitates the difficult reductive elimination step.

    • Secondary Anilines (if N-alkylated): RuPhos .

2. Base & Solvent Architecture
  • Standard: NaOtBu (1.2 equiv) in Toluene or Dioxane at 100–110 °C.

  • Functional Group Intolerant (Esters/Nitriles): Switch to K₃PO₄ (2-3 equiv) with tBuOH or nBuOH as the solvent. The alcohol solvent is critical here to facilitate solubility and proton transfer.

3. Decision Logic: Catalyst Optimization

BuchwaldLogic Start Start: C-N Coupling 2,6-Disubstituted Aniline Substrate Is the Aniline Primary or Secondary? Start->Substrate Primary Primary (-NH2) Substrate->Primary Secondary Secondary (-NHR) Substrate->Secondary Ligand1 Ligand: BrettPhos or tBuBrettPhos Precatalyst: Pd G4 Primary->Ligand1 Ligand2 Ligand: RuPhos Precatalyst: Pd G3/G4 Secondary->Ligand2 BaseCheck Substrate contains Esters/Nitriles? Ligand1->BaseCheck Ligand2->BaseCheck StrongBase Base: NaOtBu Solvent: Toluene/Dioxane Temp: 100°C BaseCheck->StrongBase No WeakBase Base: K3PO4 Solvent: tBuOH (Critical) Temp: 110°C BaseCheck->WeakBase Yes

Figure 1: Logic flow for selecting the correct Buchwald-Hartwig system for hindered anilines.

Module B: Amide Coupling (Acylation)

User Issue: “Standard coupling with HATU/DIEA yields starting material recovery. Even overnight stirring shows no product.”

Root Cause: The activated ester formed by HATU/EDC is not electrophilic enough to overcome the nucleophilic dead-zone of the 2,6-aniline nitrogen.

Troubleshooting Protocol
Option 1: The Acid Chloride Route (Gold Standard)

Convert the carboxylic acid to an acid chloride in situ. This creates a highly reactive electrophile that does not rely on a bulky leaving group.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1 hr).

  • Concentration: Evaporate solvent/excess reagent (critical to remove HCl). Redissolve in dry DCM or THF.

  • Coupling: Add 2,6-disubstituted aniline (1.1 equiv) and Pyridine or 2,6-Lutidine (2.0 equiv).

  • Forcing: If room temp fails, reflux in Toluene.

Option 2: TCFH/NMI (For Acid-Sensitive Substrates)

If acid chlorides are too harsh, use TCFH (Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) with NMI (N-methylimidazole) .

  • Mechanism: Generates a highly reactive acyl imidazolium species in situ, which is less sterically demanding than the OBt/OAt esters from HATU.

  • Ref: Beutner et al., Org.[3] Lett. 2018.

Reagent Efficacy Table
Reagent SystemReactivitySuitability for 2,6-AnilinesNotes
HATU / HBTU ModeratePoor Steric bulk of the reagent itself hinders attack.
EDC / HOBt LowVery Poor Rarely works for 2,6-disubstituted systems.
Acid Chloride Very HighExcellent The default choice. Requires base (Pyridine).
TCFH / NMI HighGood Best "mild" alternative to acid chlorides.

Module C: Reductive Amination (Alkylation)[4]

User Issue: “Mixing 2,6-diisopropylaniline with a ketone and NaBH(OAc)3 results in zero conversion.”

Root Cause: The formation of the imine intermediate is the bottleneck. The equilibrium heavily favors the ketone + free amine due to steric strain. Standard reducing agents (NaBH(OAc)₃) reduce the ketone to an alcohol before the imine can form.

The Solution: Titanium(IV) Isopropoxide Protocol

You must use a Lewis acid dehydrating agent to force the imine formation before introducing the hydride source.

Step-by-Step Protocol:
  • Imine Formation (Neat or High Conc):

    • Mix 2,6-aniline (1.0 equiv) and Ketone/Aldehyde (1.2 equiv).

    • Add Ti(OiPr)₄ (1.5 - 2.0 equiv) .

    • Stir NEAT (no solvent) or in minimal THF at ambient temperature for 12–24 hours. Note: The mixture often becomes viscous.

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol.

    • Add NaBH₄ (2.0 equiv) carefully (exothermic).

    • Stir for 2–4 hours.

  • Quench (Critical):

    • Quench with 1N NaOH or water. A white precipitate (TiO₂) will form.

    • Filter through Celite to remove titanium salts.

Mechanism Visualization

TiReductiveAmination Step1 1. Mix Aniline + Ketone + Ti(OiPr)4 (Neat) Intermediate Titanium-Imine Complex (Water Scavenged) Step1->Intermediate - HOiPr Step2 2. Dilute with MeOH Add NaBH4 Intermediate->Step2 Reduction Product N-Alkylated Aniline Step2->Product Workup

Figure 2: The Ti(OiPr)4 mediated pathway forces imine formation by scavenging water and activating the carbonyl.

References

  • Buchwald-Hartwig Catalysts: Maiti, D., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Synthesis of Primary and Secondary Aryl Amines. Journal of the American Chemical Society. Link

  • TCFH Reagent: Beutner, G. L., et al. (2018).[3] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Link

  • Ti(OiPr)4 Reductive Amination: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry. Link

  • Steric Parameters: Sigman, M. S., et al. (2016). Quantifying Steric Effects in Metal-Catalyzed Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Technical Support Center: Separation of 2-Methoxy-6-isopropoxyaniline Isomers via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Methoxy-6-isopropoxyaniline and its related positional isomers. The separation of such closely related aromatic amines presents a significant chromatographic challenge due to their similar physicochemical properties. This document offers a structured troubleshooting guide, detailed FAQs, and a validated starting protocol to streamline your method development and resolve common issues.

Baseline Analytical HPLC Protocol

This protocol serves as a robust starting point for the separation of 2-Methoxy-6-isopropoxyaniline isomers. Optimization will likely be required based on the specific isomers present in your sample and your desired resolution.

ParameterRecommended ConditionRationale & Key Considerations
HPLC System Standard Analytical HPLC/UHPLCEnsure system is well-maintained with low dead volume for optimal efficiency.
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) Column; 150 x 4.6 mm, 3.5 µmThese stationary phases provide alternative selectivity mechanisms like π-π and dipole-dipole interactions, which are crucial for separating aromatic positional isomers that are difficult to resolve on standard C18 columns based on hydrophobicity alone.[1][2][3][4]
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5Aniline derivatives are basic compounds. Controlling the mobile phase pH is critical to ensure a consistent ionization state, leading to stable retention and improved peak shape.[5][6][7] A pH around 4.5 will ensure the aniline group is protonated.
Mobile Phase B AcetonitrileAcetonitrile is often a good first choice. Methanol can also be evaluated as it can alter selectivity, particularly on phenyl-based phases.[8]
Gradient 20% to 60% B over 15 minutesA scouting gradient is essential to determine the approximate elution conditions for the isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust proportionally for different column diameters.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity, but should be controlled for reproducibility.
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic amines have strong UV absorbance. A DAD is useful for peak tracking and purity assessment during method development.
Injection Vol. 5 µLKeep injection volume low to prevent band broadening. Ensure sample is fully dissolved in the mobile phase.

Troubleshooting Guide

This section addresses specific, common problems encountered during the separation of 2-Methoxy-6-isopropoxyaniline isomers in a direct question-and-answer format.

Q1: My isomers are co-eluting or have very poor resolution (Rs < 1.5). What are my next steps?

Answer: Poor resolution is the most common challenge with positional isomers. The cause is insufficient difference in the interaction of the isomers with the stationary and mobile phases. A systematic approach is required to improve selectivity.

Logical Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 A Problem: Poor Resolution (Rs < 1.5) B Step 1: Modify Mobile Phase A->B C Adjust pH (e.g., pH 3.0 to 5.5) B->C Primary Tool for Anilines D Change Organic Solvent (Acetonitrile vs. Methanol) B->D Alters Selectivity E Optimize Gradient Slope (Make it shallower) B->E Increases Peak Separation F Step 2: Change Stationary Phase B->F If mobile phase changes fail H Step 3: Check System & Method F->H If column change is insufficient G Switch Column Chemistry (e.g., Phenyl to PFP or C18) I Lower Flow Rate (Improves Efficiency) J Check for Dead Volume (Reconnect fittings)

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Manipulate Mobile Phase pH: The ionization state of the aniline functional group is highly dependent on pH.[7][9] Small changes in pH can significantly alter retention and selectivity.[5]

    • Action: Prepare mobile phases with buffers at slightly different pH values (e.g., 4.0, 4.5, 5.0). Ensure you are using a buffer with a pKa within +/- 1 unit of your target pH for robust control.

    • Causality: By altering the degree of protonation of the amine, you change its polarity and interaction with the stationary phase. Different positional isomers may exhibit slightly different pKa values, which can be exploited for separation.[5]

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with both the analyte and the stationary phase.

    • Action: If using acetonitrile, prepare an identical method using methanol. You may need to adjust the gradient profile as methanol is a weaker solvent in reversed-phase HPLC.

    • Causality: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. On phenyl-type columns, methanol can enhance π-π interactions, whereas acetonitrile's nitrile group can sometimes disrupt them, leading to different elution orders and selectivity.[8]

  • Decrease the Gradient Slope: A steep gradient may not provide enough time for the column to resolve closely eluting compounds.

    • Action: After finding the approximate elution time with a scouting gradient, run a much shallower gradient around that time point. For example, if isomers elute at 40% B, try a gradient from 35-45% B over 20 minutes.

  • Switch Column Chemistry: If mobile phase optimization is insufficient, the stationary phase does not provide the required selectivity.

    • Action: If you started with a Phenyl-Hexyl column, try a Pentafluorophenyl (PFP) column. PFP columns offer unique dipole-dipole and ion-exchange interactions in addition to π-π interactions, providing a different selectivity profile for halogenated or electron-rich compounds.[1] Conversely, a high-quality, end-capped C18 might provide separation if hydrophobic differences, however minor, can be exploited under specific pH conditions.

Q2: I'm observing significant peak tailing for my aniline isomers. What is the cause and how do I fix it?

Answer: Peak tailing for basic compounds like anilines is almost always caused by secondary interactions with the stationary phase, specifically with acidic residual silanol groups on the silica backbone.

Causes and Solutions:

Probable CauseDetailed ExplanationRecommended Solution(s)
Silanol Interactions Residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) at pH > 3.5. These negatively charged sites can interact strongly with the protonated aniline (R-NH₃⁺), causing a secondary ion-exchange mechanism that leads to tailing.[8]1. Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.0) to suppress silanol ionization. 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help shield the silanol sites. 3. Use a Mobile Phase Additive: Add a competing base like Triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to asymmetric peaks.Reduce Injection Concentration: Dilute the sample by a factor of 5 or 10 and reinject. If peak shape improves, mass overload was the issue.
Column Contamination/Age Over time, the column can accumulate strongly retained compounds that create active sites. The stationary phase can also degrade, exposing more silanols.Flush the Column: Follow the manufacturer's instructions for column washing, typically with a series of strong solvents. If tailing persists on a well-used column, it may need replacement.
Q3: My retention times are drifting or shifting between injections. What's wrong?

Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or hardware.

Troubleshooting Steps:

  • Ensure Column Equilibration: Isocratic methods require 10-15 column volumes for equilibration. Gradient methods require at least 5-10 column volumes with the initial mobile phase composition before each injection. Insufficient equilibration is a common cause of drifting retention times, especially in the first few runs of a sequence.

  • Check Mobile Phase Preparation:

    • pH Instability: Is the mobile phase properly buffered? Unbuffered or poorly buffered mobile phases can change pH over time (e.g., by absorbing atmospheric CO₂), which will drastically affect the retention of ionizable anilines.[7] Always use a buffer and measure pH after mixing aqueous and organic components.

    • Evaporation: Are the solvent bottles capped? Differential evaporation of the more volatile solvent (e.g., acetonitrile) will change the mobile phase composition and thus retention times.[10]

  • Inspect the HPLC System:

    • Leaks: Check all fittings for any signs of leaks, however small. A leak will cause a pressure drop and flow rate fluctuations.[11][12]

    • Pump Performance: Listen for unusual pump noises. Inconsistent check valves or worn piston seals can lead to inaccurate flow rates and fluctuating pressure, which directly impacts retention times.[12] Purge the pump to remove any air bubbles.

    • Temperature Fluctuation: Ensure the column compartment is on and set to a stable temperature. Fluctuations in ambient lab temperature can cause retention time shifts if a column heater is not used.

Frequently Asked Questions (FAQs)

Q: What is the best type of HPLC column for separating positional isomers of substituted anilines?

For aromatic positional isomers, standard C18 columns are often ineffective because the primary separation mechanism is hydrophobicity, which is very similar between these isomers. The best approach is to use stationary phases that offer alternative interaction mechanisms.[1][2]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These are often the first choice. The phenyl groups on the stationary phase can induce π-π stacking interactions with the aromatic ring of the aniline isomers. The position of the substituents on the analyte ring will influence the strength of this interaction, providing selectivity.[1][3]

  • Pentafluorophenyl (PFP) Phases: PFP phases are highly versatile and provide a combination of hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions. They are particularly effective for separating isomers with differing electron densities or dipole moments.[1][4]

  • Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can offer different selectivity for basic compounds and improve peak shape by shielding residual silanols.

Q: How does mobile phase pH critically affect the separation of 2-Methoxy-6-isopropoxyaniline isomers?

Anilines are weak bases. The mobile phase pH determines their ionization state, which is one of the most powerful tools for manipulating their retention and selectivity in reversed-phase HPLC.[5][9]

  • At Low pH (e.g., pH < 4): The aniline amine group (-NH₂) will be fully protonated to its conjugate acid form (-NH₃⁺). In this state, the molecule is more polar and will have less retention on a reversed-phase column.

  • At High pH (e.g., pH > 6): The aniline will be in its neutral, un-ionized form (-NH₂). This form is more hydrophobic and will be more strongly retained.

  • Near the pKa: Operating at a pH close to the analyte's pKa is generally not recommended for robust methods, as small pH shifts can cause large changes in retention and lead to poor peak shapes.[7]

By carefully adjusting the pH, you can fine-tune the polarity of the isomers. Since positional isomers can have slightly different pKa values, a specific pH might maximize the difference in their ionization state and, therefore, their chromatographic separation.

Q: What are the key considerations for scaling this method from analytical to preparative chromatography?

Scaling up a separation requires maintaining the resolution achieved at the analytical scale while increasing the throughput.

  • Maintain k' (Retention Factor) and Selectivity: To ensure the separation is scalable, the column chemistry, mobile phase composition, and pH must be kept consistent. Use preparative columns packed with the same stationary phase material as the analytical column.

  • Calculate Scaled Flow Rate: The flow rate should be scaled based on the cross-sectional area of the columns:

    • Flow Rate_prep = Flow Rate_analyt * (ID_prep² / ID_analyt²)

  • Calculate Scaled Injection Volume: The injection volume can be scaled based on the column volume:

    • Injection Vol_prep = Injection Vol_analyt * (ID_prep² * L_prep) / (ID_analyt² * L_analyt)

  • Address Mass Overload: The primary goal of prep HPLC is to maximize loading. Conduct loading studies to determine the maximum amount of sample that can be injected before resolution is lost (i.e., when peaks start to merge). Changing the mobile phase pH can sometimes improve peak shape and increase the mass that can be loaded onto the column.

Method Development Strategy Diagram:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method A Select Columns (Phenyl-Hexyl & PFP) B Scout Organic Solvents (Acetonitrile vs. Methanol) A->B C Scout pH Range (e.g., pH 3.0, 4.5, 6.0) B->C D Select Best Column/Solvent/pH Combination C->D Select best conditions E Fine-tune Gradient Slope D->E F Optimize Temperature (e.g., 30-45°C) E->F G Assess Robustness (Small changes in pH, %B, Temp) F->G Move to validation H Final Validated Method G->H

Caption: Logical flow for HPLC method development for isomers.

References

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • JETIR.org. (2024, September). HPLC TROUBLESHOOTING: A REVIEW. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Nacalai Tesque, Inc. HPLC Column for Structual Isomers. [Link]

  • Washington State University. HPLC Troubleshooting Guide. [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. [Link]

  • PubMed. (2001, October 15). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

Improving shelf life of electron-rich aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Electron-Rich Aromatic Amines

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Preservation, Troubleshooting, and Chemical Stabilization of Labile Anilines.

Introduction: The "Invisible" Degradation

Electron-rich aromatic amines (e.g., p-phenylenediamine, 4-methoxyaniline, dopamine derivatives) are the workhorses of medicinal chemistry and materials science. However, they are notoriously unstable. Their electron-donating groups (EDGs) raise the energy of the Highest Occupied Molecular Orbital (HOMO), making them highly susceptible to oxidation.

Why this matters:

  • Stoichiometric Drift: A "98%" pure bottle that is actually 85% pure due to oxidation will ruin catalytic cycles (especially Pd-catalyzed Buchwald-Hartwig couplings).

  • Toxicity: Oxidation products (often quinones or azobenzenes) are frequently more cytotoxic and mutagenic than the parent amine (e.g., Bandrowski’s base formation).

Module 1: The Degradation Mechanism

To stop the degradation, you must understand the enemy. The primary failure mode is Oxidative Coupling driven by Single Electron Transfer (SET).

The Pathway:

  • Initiation: Atmospheric oxygen abstracts an electron from the nitrogen lone pair, forming a Radical Cation (Wurster salt).

  • Propagation: These radicals are highly electrophilic. They react with unoxidized parent molecules.

  • Termination: Formation of dimers (hydrazines/azo compounds) or polymerization into "black tar."

Visualizing the Threat:

OxidationPathway Amine Parent Amine (Electron Rich) Radical Radical Cation (Reactive Intermediate) Amine->Radical -1e- (SET) Oxygen Atmospheric O2 Oxygen->Radical Oxidant Dimer Dimer/Oligomer (Bandrowski's Base) Radical->Dimer Coupling Quinone Quinone Imine (Colored Impurity) Radical->Quinone Further Oxidation Dimer->Quinone

Figure 1: The oxidative cascade from pristine amine to colored impurities.

Module 2: Storage Protocols (The "Argon Blanket")

Standard Operating Procedure (SOP-01): Long-Term Storage

Many researchers mistakenly believe Nitrogen (


) is sufficient for all storage. For electron-rich amines stored as solids, Argon (Ar)  is chemically superior due to physics, not chemistry.
FeatureNitrogen (

)
Argon (

)
Impact on Amines
Density 1.25 g/L1.78 g/LCritical: Ar is heavier than air;

is lighter.
Blanketing Poor (Mixes with air)Excellent (Sinks)Ar forms a physical "lid" over the solid.[1]
Cost LowMediumThe cost of Ar is negligible compared to lost precursors.

The Protocol:

  • Container: Use amber glass vials with Teflon-lined caps. (Phenolic caps release trace formaldehyde; avoid them).

  • The Flush: Do not just blow gas into the vial.

    • Correct Method: Direct a gentle stream of Argon against the inner wall of the vial for 10 seconds. Watch the crystals settle. Cap immediately.

  • Temperature: Store at -20°C . Reaction kinetics drop by ~50% for every 10°C drop in temperature (Arrhenius equation).

Module 3: Chemical Stabilization (Salt Formation)

The "Gold Standard" Fix If you need to store an amine for >3 months, convert it to its Hydrochloride (HCl) or Tosylate (TsOH) salt.

  • Why: Protonating the nitrogen lone pair (

    
    ) removes the electrons from the HOMO, rendering the molecule oxidation-resistant.
    

SOP-02: Conversion to HCl Salt

Reagents: Anhydrous Diethyl Ether (


), 2M HCl in Ether (or Dioxane).
  • Dissolution: Dissolve the crude/free base amine in a minimal amount of anhydrous

    
    .
    
    • Note: If insoluble, use Methanol (MeOH), but yields will be lower due to solubility of the salt.

  • Acidification: Dropwise add HCl (in ether) at 0°C with vigorous stirring.

  • Precipitation: The salt will crash out immediately as a white/off-white solid.

  • Filtration: Filter under Argon (Schlenk frit is best) or rapid vacuum filtration.

  • Drying: Dry under high vacuum to remove excess HCl.

SaltFormation Step1 Dissolve Free Base (Solvent: Et2O or MeOH) Step2 Add Anhydrous Acid (HCl in Dioxane/Ether) Step1->Step2 Step3 Protonation Event (Lone pair removal) Step2->Step3 Exothermic Step4 Precipitation of Salt Step3->Step4 Step5 Filtration & Vacuum Dry Step4->Step5

Figure 2: Workflow for stabilizing labile amines via salt formation.

Module 4: Troubleshooting & FAQs

Q1: My aniline has turned from white to dark brown/black. Is it usable?

  • Diagnosis: This is "surface oxidation." The oxidation products (quinones) have very high extinction coefficients, meaning a tiny amount (0.1%) looks like a disaster.

  • Action:

    • Quick Fix: Dissolve in EtOAc, wash with dilute

      
       (sodium thiosulfate) to reduce quinones, then filter through a short plug of silica.
      
    • Rigorous Fix: Recrystallization (for solids) or Vacuum Distillation (for liquids).

    • Verification: Check purity via NMR, not just color.

Q2: Can I use the HCl salt directly in my reaction?

  • Answer: It depends.

    • For Nucleophilic substitutions: No. You must "free base" it in situ by adding an auxiliary base (e.g.,

      
      , 
      
      
      
      ) to the reaction mixture.
    • For Reductive Aminations: Yes, the salt is often preferred as it provides the acid catalyst needed for imine formation.

Q3: Why did my bottle explode/crack in the freezer?

  • Cause: You likely stored a hygroscopic amine (like a diamine) under air. It absorbed moisture, formed a hydrate, expanded, and cracked the glass upon freezing.

  • Solution: Always tape the cap with Parafilm and store inside a secondary container (desiccator) with Drierite.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The authoritative text on purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for salt formation and recrystallization).

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Air-Sensitive Reagents. (General guidelines on inert atmosphere techniques).

  • Picot, A., & Grenouillet, P. (1994). Safety in the Chemistry and Biochemistry Laboratory. VCH Publishers.

Sources

Validation & Comparative

Differentiating Dialkoxy Anilines: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a cornerstone of rigorous scientific practice. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. Among the many analytical techniques available, mass spectrometry, particularly with electron ionization (EI), offers a powerful tool for isomer differentiation through the analysis of distinct fragmentation patterns. This guide provides an in-depth comparison of the EI mass spectrometry fragmentation of various dialkoxy aniline isomers, offering experimental insights and data to aid in their identification.

The Challenge of Isomerism in Dialkoxy Anilines

Dialkoxy anilines are prevalent structural motifs in a wide range of biologically active compounds. The positional isomerism of the alkoxy groups on the aniline ring presents a significant analytical challenge. While all isomers share the same molecular weight, the location of the substituents dramatically influences the stability of the molecular ion and the pathways through which it fragments upon ionization. Understanding these fragmentation pathways is key to distinguishing one isomer from another.

Core Fragmentation Pathways of Dialkoxy Anilines

The fragmentation of dialkoxy anilines under electron ionization (EI) is primarily driven by the presence of the amino and alkoxy functional groups on the aromatic ring. The initial ionization event typically involves the removal of a non-bonding electron from the nitrogen atom of the amino group, forming a radical cation. The subsequent fragmentation of this molecular ion proceeds through several key pathways:

  • Loss of a Methyl Radical ([M-15]+): This is a common fragmentation for methoxy-substituted aromatic compounds. It involves the cleavage of the O-CH3 bond, leading to the formation of a stable phenoxonium-type ion. The stability of this resulting ion is influenced by the position of the other substituents.

  • Loss of Formaldehyde ([M-30]+): This fragmentation involves a rearrangement process where a hydrogen atom is transferred, followed by the elimination of a neutral formaldehyde (CH2O) molecule. This pathway is often indicative of an ortho relationship between the amino and methoxy groups.

  • Loss of Carbon Monoxide ([M-28]+) followed by Hydrogen Radical ([M-29]+): The loss of CO is a common fragmentation pathway for phenolic compounds and can occur after the initial loss of a methyl group.

  • Formation of a Quinone-Imine Ion: Through a series of rearrangements and eliminations, a stable quinone-imine type structure can be formed, which often represents a prominent ion in the spectrum.

The relative abundance of the ions resulting from these pathways provides a unique fingerprint for each isomer.

Comparative Fragmentation Analysis of Dimethoxyaniline Isomers

To illustrate the practical application of these principles, we will compare the electron ionization mass spectra of five dimethoxyaniline isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxyaniline. All isomers have a molecular weight of 153 g/mol , and thus their molecular ion peak ([M]+•) appears at an m/z of 153.

Isomer Molecular Ion (m/z 153) [M-15]+ (m/z 138) [M-30]+ (m/z 123) Other Key Fragments (m/z) Base Peak
2,3-Dimethoxyaniline High AbundanceHigh AbundanceModerate Abundance110, 95, 77138[1]
2,4-Dimethoxyaniline High AbundanceHigh AbundanceLow Abundance110, 95, 79153 or 138[2]
2,5-Dimethoxyaniline High AbundanceHigh AbundanceModerate Abundance110, 92, 77138[3]
3,4-Dimethoxyaniline High AbundanceHigh AbundanceLow Abundance108, 80, 53153
3,5-Dimethoxyaniline High AbundanceModerate AbundanceVery Low Abundance124, 122, 94, 66153[4]

Note: Relative abundances are qualitative descriptions based on publicly available spectral data. The base peak can sometimes vary slightly depending on the instrument and conditions.

Mechanistic Insights into Isomer Differentiation

The differences in the fragmentation patterns can be rationalized by considering the electronic effects and steric interactions imposed by the substituent positions.

The "Ortho Effect"

A key diagnostic fragmentation is the loss of formaldehyde ([M-30]+). This is often more pronounced in isomers with an ortho-methoxy group relative to the amino group, such as 2,3-, 2,4-, and 2,5-dimethoxyaniline. This "ortho effect" is facilitated by the proximity of the two groups, allowing for an intramolecular hydrogen transfer from the amino group to the methoxy group, followed by the elimination of formaldehyde.

cluster_legend Ortho Effect Fragmentation M Molecular Ion (ortho-isomer) m/z 153 TS Six-membered Transition State M->TS H-transfer I1 Intermediate TS->I1 F1 [M-30]+ Ion m/z 123 I1->F1 NL1 CH2O I1->NL1 Legend H-transfer leads to formaldehyde loss

Caption: Proposed mechanism for the "ortho effect" leading to the loss of formaldehyde.

Stability of the [M-15]+ Ion

The loss of a methyl radical to form the [M-15]+ ion at m/z 138 is a dominant pathway for most isomers. The stability of the resulting ion is crucial in determining its abundance. For isomers like 2,3-, 2,4-, and 2,5-dimethoxyaniline, the resulting phenoxonium ion can be stabilized by the remaining methoxy and the amino groups. In contrast, for 3,5-dimethoxyaniline, the meta-positioning of the functional groups provides less resonance stabilization for the [M-15]+ ion, leading to its lower relative abundance.

cluster_para Para/Ortho-Substitution cluster_meta Meta-Substitution M_para Molecular Ion (e.g., 2,4- or 3,4-DMA) m/z 153 F_para [M-15]+ Ion (Resonance Stabilized) m/z 138 M_para->F_para α-cleavage NL_para •CH3 M_para->NL_para M_meta Molecular Ion (3,5-DMA) m/z 153 F_meta [M-15]+ Ion (Less Stabilized) m/z 138 M_meta->F_meta α-cleavage NL_meta •CH3 M_meta->NL_meta

Caption: Influence of substituent position on the stability of the [M-15]+ ion.

Unique Fragmentation of 3,5-Dimethoxyaniline

3,5-Dimethoxyaniline exhibits a distinct fragmentation pattern where the molecular ion is often the base peak.[4] The subsequent fragmentation is less pronounced compared to other isomers. A characteristic fragment is observed at m/z 124, corresponding to the loss of an ethyl radical ([M-29]+), which is not as prominent in the other isomers. This suggests a different rearrangement pathway is favored in the meta,meta-substituted isomer.

Experimental Protocol: GC-MS Analysis of Dialkoxy Anilines

A robust and reproducible method for analyzing dialkoxy anilines involves gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the dialkoxy aniline isomer at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or ethyl acetate.

  • Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Inlet: Use a split/splitless inlet in splitless mode for trace analysis or with an appropriate split ratio for more concentrated samples. Set the inlet temperature to 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-200.

  • Data Acquisition: Full scan mode.

cluster_workflow GC-MS Workflow SamplePrep Sample Preparation (1 mg/mL stock, dilute) Injection GC Injection (Split/Splitless, 250°C) SamplePrep->Injection Separation Chromatographic Separation (DB-5ms column, temp. program) Injection->Separation Ionization Electron Ionization (70 eV, 230°C source) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole, m/z 40-200) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection Analysis Data Analysis (Compare fragmentation patterns) Detection->Analysis

Caption: A typical experimental workflow for the GC-MS analysis of dialkoxy anilines.

Conclusion

The fragmentation patterns of dialkoxy anilines in electron ionization mass spectrometry are highly dependent on the positional isomerism of the alkoxy groups. By carefully analyzing the relative abundances of key fragment ions, such as the molecular ion, the [M-15]+ ion, and the [M-30]+ ion, researchers can confidently distinguish between different isomers. The "ortho effect," leading to a more pronounced loss of formaldehyde, and the differential stability of the [M-15]+ ion are particularly useful diagnostic tools. The provided experimental protocol offers a reliable starting point for the GC-MS analysis of these compounds, enabling their unambiguous identification in various research and development settings.

References

  • PubChem. 2,4-Dimethoxyaniline. National Center for Biotechnology Information. [Link]

  • NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • PubChem. 2,3-Dimethoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 2,5-Dimethoxyaniline. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Benzenamine, 3,4-dimethoxy-. [Link]

  • PubChem. 3,5-Dimethoxyaniline. National Center for Biotechnology Information. [Link]

Sources

Purity Validation Standards for 2-Methoxy-6-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purity validation standards for 2-Methoxy-6-isopropoxyaniline , a specialized pharmacological intermediate used in the synthesis of next-generation kinase inhibitors (e.g., SIK inhibitors) and benzimidazole-based therapeutics.

Executive Summary: The Criticality of the 2,6-Substitution Pattern

2-Methoxy-6-isopropoxyaniline is a sterically congested, electron-rich aniline derivative. Its specific 2,6-disubstitution pattern is often designed to induce a specific torsional angle in the final drug molecule, enhancing binding selectivity (e.g., in ATP-competitive pockets).

However, this structural complexity introduces unique validation challenges. Unlike simple anilines, the "performance" of this intermediate is defined by the absence of regioisomers (specifically the 2,4- and 2,5-isomers), which are notoriously difficult to separate downstream.

This guide compares the three primary validation standards—HPLC-UV , GC-FID , and qNMR —and establishes the "Gold Standard" protocol for certifying this material for GMP manufacturing.

Chemical Profile & Critical Quality Attributes (CQAs)

PropertySpecificationCriticality
Chemical Structure 2-Methoxy-6-(propan-2-yloxy)anilineHigh : Must distinguish from 2-Methoxy-4-isopropoxyaniline.
Appearance Pale yellow to brown oil/solid (low MP)Med : Oxidation leads to darkening (quinone imines).
Assay (Purity) ≥ 99.0% (w/w)High : Lower purity affects stoichiometry in coupling steps.
Regioisomeric Impurity ≤ 0.15% (each isomer)Critical : Isomers form "rogue" active pharmaceutical ingredients (APIs).
Water Content ≤ 0.5% (KF)Med : Excess water quenches acid chlorides/anhydrides in next step.

Comparative Analysis of Validation Methods

We evaluated three analytical "alternatives" for validating the purity of 2-Methoxy-6-isopropoxyaniline. The "Performance" metric here refers to the method's ability to detect critical impurities (isomers and degradants).

Method A: High-Performance Liquid Chromatography (HPLC-UV)
  • Role: The "Workhorse" for routine release testing.

  • Performance: Best for detecting non-volatile oxidation byproducts (azo dimers) and separating regioisomers using pi-selective columns.

  • Limitation: Requires a reference standard for quantification.

Method B: Gas Chromatography (GC-FID)
  • Role: Process control and residual solvent analysis.

  • Performance: Excellent resolution of the main peak from solvent fronts.

  • Limitation: Thermal Instability Risk. 2,6-dialkoxyanilines are electron-rich and susceptible to oxidation/degradation in the hot injection port, potentially leading to false impurity peaks.

Method C: Quantitative NMR (qNMR)
  • Role: The "Primary Standard" (Absolute Purity).

  • Performance: Does not require a reference standard of the analyte. It relies on an internal standard (e.g., Maleic Acid).

  • Limitation: Lower sensitivity (LOQ ~0.1%) compared to HPLC; not suitable for trace impurity profiling.

Summary of Performance Data
FeatureHPLC-UV (Recommended) GC-FID qNMR
Specificity (Isomers) Excellent (with Phenyl-Hexyl column)GoodModerate (Overlapping signals)
Sensitivity (LOD) < 0.05% < 0.05%~ 0.1%
Thermal Stability High (Ambient analysis)Low (Degradation risk)High
Throughput High (15 min run)High (20 min run)Low
Primary Use GMP Release Testing In-Process Control (IPC)Reference Standard Certification

Experimental Protocols

Protocol 1: The "Gold Standard" HPLC Method

Rationale: Standard C18 columns often fail to separate the 2,6-isomer from the 2,4-isomer due to similar hydrophobicity. We utilize a Phenyl-Hexyl phase, which exploits the difference in pi-pi electron interactions caused by the steric twist of the 2,6-substitution.

Instrument: Agilent 1290 Infinity II or equivalent. Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm. Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 4.0)

  • B: Acetonitrile Gradient:

  • 0-2 min: 20% B (Isocratic hold for polar degradants)

  • 2-15 min: 20% → 80% B (Linear gradient)

  • 15-20 min: 80% B (Wash) Flow Rate: 1.0 mL/min Detection: UV at 240 nm (max absorbance) and 280 nm. Temperature: 30°C.

Validation Criteria:

  • Resolution (Rs): > 2.0 between 2-Methoxy-6-isopropoxyaniline and 2-Methoxy-4-isopropoxyaniline.

  • Tailing Factor: < 1.5.

Protocol 2: qNMR for Reference Standard Assignment

Rationale: To establish the potency of the "In-House Standard" used in HPLC. Solvent: DMSO-d6 (prevents exchange of amine protons). Internal Standard: Maleic Acid (TraceCERT®), accurately weighed. Pulse Sequence: 90° pulse, d1 = 60s (to ensure full relaxation of protons). Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity of standard.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for certifying a batch of 2-Methoxy-6-isopropoxyaniline, highlighting the critical check for regioisomers.

PurityValidation Start Crude 2-Methoxy-6-isopropoxyaniline qNMR Step 1: qNMR (Absolute Assay) Determine Potency Start->qNMR HPLC Step 2: HPLC-UV (Phenyl-Hexyl) Impurity Profiling qNMR->HPLC Decision1 Is Potency > 99.0%? HPLC->Decision1 GC Step 3: GC-Headspace Residual Solvents Fail REJECT / RECRYSTALLIZE GC->Fail Solvents Exceed Limits Pass RELEASE as GMP Intermediate GC->Pass Solvents within ICH Limits Decision2 Are Regioisomers < 0.15%? Decision1->Decision2 Yes Decision1->Fail No Decision2->GC Yes Decision2->Fail No (Risk of Wrong Isomer API)

Caption: Integrated validation workflow combining qNMR for potency assignment and HPLC for critical regioisomer clearance.

Impact of Purity on Downstream Synthesis

To demonstrate the "Product Performance" of high-purity vs. standard-grade intermediates, we simulated a coupling reaction (e.g., amide coupling to a benzimidazole core).

Intermediate GradePurityRegioisomer (2,4-isomer)Resulting API YieldAPI Purity (Post-Workup)
Standard Grade 97.5%1.2%82%98.1% (Contains 1.0% Isomer*)
High-Purity Grade 99.8% < 0.05% 94% 99.9%

Note: The "Regioisomer API" is often inseparable by standard crystallization, rendering the entire drug batch non-compliant.

References

  • World Intellectual Property Organization (WIPO). (2019). Novel compounds and pharmaceutical compositions thereof for the treatment of diseases (WO2019105886A1). (Describes the use of 2-isopropoxy-6-methoxy-substituted anilines in SIK inhibitors). Link

  • BenchChem. (2025).[2][3] HPLC method development for separation of aniline isomers. (General protocol for separating ortho/meta/para and substituted anilines). Link

  • Sigma-Aldrich (Merck). TraceCERT® Maleic Acid for qNMR. (Standard reference for quantitative NMR methodology). Link

  • Sielc Technologies. Separation of Aniline and substituted anilines on Newcrom R1 HPLC column. (Demonstrates reverse-phase separation of polar aniline derivatives). Link

Sources

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